Ethyl quinuclidine-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGRWAASJLSZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Quinuclidine-4-carboxylate Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Ethyl Quinuclidine-4-carboxylate Hydrochloride (CAS Number: 22766-67-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with practical insights into its utilization as a key chemical intermediate.
Introduction: The Quinuclidine Scaffold in Modern Chemistry
The quinuclidine moiety, a bicyclic amine with a distinctive cage-like structure, is a privileged scaffold in medicinal chemistry and materials science. Its rigid framework and inherent basicity impart unique conformational constraints and physicochemical properties to molecules that contain it. This compound serves as a crucial building block for introducing this valuable pharmacophore into more complex molecular architectures, enabling the exploration of novel therapeutic agents and functional materials. This guide will delve into the essential characteristics of this compound, offering a robust resource for its effective application in research and development.
Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature.[1][2] The hydrochloride salt form enhances its stability and water solubility, making it a convenient material for handling and use in various reaction conditions.[3][4]
Structural and Molecular Data
The structural and molecular properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | [5][6] |
| CAS Number | 22766-67-2 | [2][7] |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [8] |
| Molecular Weight | 219.71 g/mol | [8] |
| Canonical SMILES | CCOC(=O)C12CCN(CC1)CC2.Cl | [5] |
| InChI Key | LDGRWAASJLSZMG-UHFFFAOYSA-N | [5] |
| Physical State | Solid | [1][2] |
| Melting Point | 298-299 °C | [7] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Topological Polar Surface Area | 29.5 Ų | [6] |
Basicity and Solubility Profile
The basicity of the quinuclidine nitrogen is a defining characteristic of this class of compounds. The pKa of the conjugate acid of the parent quinuclidine is approximately 11.0.[9] While the ester functionality at the 4-position will have a minor electron-withdrawing effect, the pKa of ethyl quinuclidine-4-carboxylate is expected to be in a similar range, indicating it is a strong organic base.
Quinuclidine and its derivatives are generally soluble in water and a variety of organic solvents.[3][4] The hydrochloride salt of ethyl quinuclidine-4-carboxylate is expected to exhibit good solubility in water and polar protic solvents like ethanol and methanol. Its solubility in less polar organic solvents may be more limited.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent (e.g., D₂O or CD₃OD), the proton NMR spectrum is expected to show the following signals:
-
A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).
-
A quartet from the methylene protons of the ethyl group (~4.1 ppm).
-
Multiple overlapping signals in the aliphatic region for the quinuclidine ring protons. Due to the rigid bicyclic system, these protons will likely appear as complex multiplets. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to display distinct signals for each carbon atom in the molecule:
-
A signal for the methyl carbon of the ethyl group (~14 ppm).
-
A signal for the methylene carbon of the ethyl group (~60 ppm).
-
Signals for the carbons of the quinuclidine ring, with the bridgehead carbon and the carbons adjacent to the nitrogen appearing at characteristic chemical shifts.
-
A downfield signal for the carbonyl carbon of the ester (~175 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by:
-
Strong C=O stretching vibration from the ester group (~1730 cm⁻¹).
-
C-O stretching vibrations (~1200-1300 cm⁻¹).
-
C-H stretching and bending vibrations from the aliphatic and ethyl groups.
-
N-H stretching from the protonated amine of the hydrochloride salt.
Mass Spectrometry (Predicted)
In a mass spectrum (e.g., ESI+), the base peak would correspond to the free base form of the molecule, [C₁₀H₁₇NO₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 184.13.[10]
Synthesis of this compound
This compound is typically synthesized from readily available starting materials such as 4-piperidinecarboxylic acid or its ethyl ester. A common synthetic strategy involves the formation of the bicyclic quinuclidine ring system through an intramolecular cyclization.
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
-
To a solution of ethyl 4-piperidinecarboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a slight excess of a base such as potassium carbonate.
-
Add 1-bromo-2-chloroethane dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Step 2: Intramolecular Cyclization to Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
-
Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in dry THF to the LDA solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (the free base), by column chromatography or vacuum distillation.[11]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The quinuclidine scaffold is a key component in a number of biologically active compounds.
Role as a Synthetic Building Block
The ester functionality of this compound can be readily transformed into other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or converted to an amide. This allows for the introduction of the quinuclidine moiety into a wide range of molecular structures. It serves as a precursor for the synthesis of other aminoquinuclidine derivatives.[7]
Precursor to Biologically Active Molecules
Derivatives of quinuclidine have been investigated for a variety of therapeutic applications. The rigid structure of the quinuclidine core can help to optimize the binding of a molecule to its biological target by reducing the entropic penalty of binding. While specific biological activity for this compound itself is not widely reported, it is a key starting material for compounds with potential pharmacological effects.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[1]
General Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, providing a reliable means of incorporating the structurally important quinuclidine scaffold into more complex molecules. Its stable, crystalline nature and good solubility in polar solvents make it a convenient intermediate for a wide range of chemical transformations. For researchers and drug development professionals, a thorough understanding of its fundamental properties and synthetic utility is essential for leveraging its full potential in the creation of novel chemical entities with diverse applications.
References
-
Hindley, S. (2008). The Synthesis and Application of Functionalised Quinuclidines [Doctoral dissertation, The University of Liverpool]. The University of Liverpool Repository. [Link]
-
Wikipedia. (2023, December 1). Quinuclidine. In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 27, 2026, from [Link]
-
Chemsrc. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved January 27, 2026, from [Link]
-
PharmaCompass. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. Retrieved January 27, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl quinuclidine-4-carboxylate hcl | CymitQuimica [cymitquimica.com]
- 3. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 22766-67-2 [chemicalbook.com]
- 8. This compound | CAS: 22766-67-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. Quinuclidine - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]
The Cornerstone of Neuromodulation: An In-depth Technical Guide to Ethyl Quinuclidine-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive exploration of Ethyl quinuclidine-4-carboxylate hydrochloride, a pivotal scaffold in medicinal chemistry. We will delve into its historical context, synthesis, chemical properties, and its significant role as a key intermediate in the development of therapeutic agents, particularly those targeting the central and peripheral nervous systems.
A Legacy of Innovation: The Discovery and History of the Quinuclidine Core
While the precise first synthesis of this compound is not prominently documented in seminal, standalone publications, its origins are intrinsically linked to the pioneering work on the quinuclidine nucleus. The foundational chemistry of this bicyclic amine was significantly advanced in the 1930s. Notably, the work of G. R. Clemo and T. P. Metcalfe in 1937 on the synthesis of 2-ketoquinuclidine laid the groundwork for accessing functionalized quinuclidine systems[1][2].
Their efforts, and those of their contemporaries, were centered on understanding the chemistry of alkaloids and other biologically active nitrogen-containing compounds. The rigidity of the quinuclidine scaffold and its unique three-dimensional structure made it a fascinating target for synthetic chemists and a promising framework for the development of new therapeutic agents.
The synthesis of esters at the 4-position of the quinuclidine ring, such as the ethyl ester, became a critical step in the elaboration of this scaffold for medicinal chemistry applications. The hydrochloride salt form enhances the compound's stability and solubility, making it a more practical intermediate for further chemical transformations.
Synthesis and Chemical Properties: A Modern Approach
The contemporary synthesis of this compound is a multi-step process that leverages classical organic reactions, most notably the Dieckmann condensation, to construct the bicyclic core. This intramolecular condensation of a diester is a powerful method for forming five- and six-membered rings[3][4][5][6][7].
Synthetic Pathway
A representative modern synthesis, often cited in patent literature for the preparation of pharmaceutical intermediates, is outlined below. The process begins with readily available starting materials and proceeds through several key transformations.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation of modern synthetic methods and should be adapted and optimized based on laboratory conditions.
Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
-
To a solution of ethyl isonipecotate in a suitable solvent such as acetone, add an organic base like potassium carbonate.
-
Add 1-bromo-2-chloroethane dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.
Step 2: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (Dieckmann Condensation)
-
Prepare a solution of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C).
-
Slowly add a solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in THF to the LDA solution.
-
Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete.
-
Quench the reaction with a proton source, such as water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate can be purified by distillation or chromatography.
Step 3: Formation of this compound
-
Dissolve the purified ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in a suitable solvent like diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound as a stable, crystalline solid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [8][9] |
| Molecular Weight | 219.71 g/mol | [8][9] |
| Appearance | Solid | [8] |
| Melting Point | 298-299 °C | [10] |
| Storage Temperature | Inert atmosphere, Room Temperature | [10] |
| CAS Number | 22766-67-2 | [8][10] |
A Versatile Scaffold in Drug Discovery: Applications in Medicinal Chemistry
This compound is a highly valued building block in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. The ester functionality serves as a versatile handle for further chemical modifications, such as reduction, hydrolysis, amidation, or reaction with organometallic reagents.
Central Role in the Synthesis of Muscarinic Receptor Modulators
A primary application of this compound is in the development of ligands for muscarinic acetylcholine receptors (mAChRs). These receptors are involved in a multitude of physiological processes in the central and peripheral nervous systems, and their modulation is a key strategy for treating various diseases.
Derivatives of the quinuclidine scaffold have been extensively explored as both agonists and antagonists of muscarinic receptors. For instance, novel quinuclidine-based muscarinic agonists have been designed for their potential in treating Alzheimer's disease[11]. The quinuclidine core is also a key feature in several potent muscarinic antagonists used for the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder[12].
Caption: Drug development workflow starting from this compound.
Case Study: Umeclidinium Bromide
A prominent example of a drug synthesized from a quinuclidine core derived from intermediates like Ethyl quinuclidine-4-carboxylate is umeclidinium bromide. Umeclidinium is a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of COPD[13].
The synthesis of umeclidinium involves the reaction of a quinuclidine-based intermediate, which can be prepared from Ethyl quinuclidine-4-carboxylate, with other chemical moieties to build the final drug molecule[13][14]. This underscores the critical role of the starting quinuclidine scaffold in enabling the synthesis of complex and therapeutically important drugs.
Conclusion
This compound, a compound with a rich history rooted in the early explorations of alkaloid chemistry, has emerged as a cornerstone in modern medicinal chemistry. Its robust synthesis, well-defined stereochemistry, and versatile chemical functionality make it an indispensable tool for the design and synthesis of novel therapeutic agents. As research into neuromodulatory drugs continues to evolve, the demand for and applications of this pivotal quinuclidine scaffold are poised to expand, further solidifying its legacy in the landscape of drug discovery.
References
- Saunders, J., Cassidy, M., Freedman, S. B., Harley, E. A., Iversen, L. L., Kneen, C., MacLeod, A. M., Merchant, K. J., Snow, R. J., & Baker, R. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128–1138.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- Google Patents. (n.d.). US10759801B2 - Process for the preparation of umeclidinium bromide.
-
ResearchGate. (n.d.). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. Retrieved from [Link]
-
PubMed. (2019, February 1). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). 33208967.pdf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
European Patent Office. (2021, June 9). EP 3831826 A1 - PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE. Retrieved from [Link]
-
UTMB Health Research Expert Profiles. (n.d.). Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Muscarinic agonists – Knowledge and References. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
Dieckmann Reaction. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
PubMed. (2022, June 16). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1937). 419. 2-Ketoquinuclidine and a new synthesis of quinuclidine. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1937). 419. 2-Ketoquinuclidine and a new synthesis of quinuclidine. Retrieved from [Link]
Sources
- 1. 419. 2-Ketoquinuclidine and a new synthesis of quinuclidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 419. 2-Ketoquinuclidine and a new synthesis of quinuclidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. This compound | 22766-67-2 [chemicalbook.com]
- 11. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
Spectroscopic data (NMR, IR, MS) of Ethyl quinuclidine-4-carboxylate hydrochloride
An In-depth Technical Guide to the Spectroscopic Data of Ethyl Quinuclidine-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid bicyclic structure, the quinuclidine core, offers a unique scaffold in medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its molecular structure and behavior through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Molecular Structure and Properties
-
IUPAC Name: ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride[1]
-
CAS Number: 22766-67-2[2]
-
Molecular Formula: C₁₀H₁₈ClNO₂[2]
-
Physical Form: Solid[2]
-
Melting Point: 298-299 °C
The molecule consists of a quinuclidine ring system where the nitrogen atom is protonated and associated with a chloride ion. An ethyl carboxylate group is attached to the 4-position of the bicyclic structure.
Caption: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
Experimental Protocol: NMR
A standardized protocol for acquiring NMR spectra is crucial for data reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for hydrochloride salts to observe the exchange of the N-H proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like TMS.
¹H NMR Spectral Data and Interpretation
Table 1: ¹H NMR Data of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (Free Base) in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.10 | Triplet (t) | 2H | -O-CH₂ -CH₃ |
| 2.90-2.85 | Multiplet (m) | 6H | Protons on C2, C6, C7 |
| 1.71-1.66 | Multiplet (m) | 6H | Protons on C3, C5, C8 |
| 1.22 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Predicted ¹H NMR Spectrum of this compound:
Protonation of the quinuclidine nitrogen to form the hydrochloride salt will have a significant impact on the chemical shifts of the neighboring protons. The electron-withdrawing inductive effect of the positively charged nitrogen will deshield the adjacent protons, causing them to shift downfield.
Table 2: Predicted ¹H NMR Data for this compound in D₂O
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Shift |
| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Minor downfield shift due to the overall positive charge on the molecule. |
| ~3.5-3.7 | Multiplet (m) | 6H | Protons on C2, C6, C7 | Significant downfield shift due to proximity to the N⁺-H group. |
| ~2.2-2.4 | Multiplet (m) | 6H | Protons on C3, C5, C8 | Moderate downfield shift, less pronounced than the protons directly attached to the carbons adjacent to nitrogen. |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | Minor downfield shift. |
| ~4.8 (variable) | Singlet (s) | 1H | N⁺-H | Broad signal, often exchanges with D₂O and may not be observed. |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~175 | C =O | Typical chemical shift for an ester carbonyl carbon. |
| ~62 | -O-CH₂ -CH₃ | Standard chemical shift for the methylene carbon of an ethyl ester. |
| ~50-55 | C2, C6, C7 | Downfield shift due to the direct attachment to the protonated nitrogen. |
| ~40-45 | C4 | Quaternary carbon attached to the ester group. |
| ~25-30 | C3, C5, C8 | Aliphatic carbons of the quinuclidine cage. |
| ~14 | -O-CH₂-CH₃ | Typical chemical shift for the methyl carbon of an ethyl group. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the amine salt, the ester, and the alkane portions of the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3000-2500 | Strong, Broad | N⁺-H stretch | This broad absorption is a hallmark of tertiary amine hydrochlorides and is due to the stretching of the N⁺-H bond, which is involved in hydrogen bonding.[6] |
| 2980-2850 | Medium-Strong | C-H stretch | Aliphatic C-H stretching from the quinuclidine ring and the ethyl group.[7] |
| ~1735 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of an aliphatic ester.[7] |
| ~1240 and ~1090 | Strong | C-O stretch | Asymmetric and symmetric C-O stretching of the ester group. |
| Below 1500 | Medium-Weak | Fingerprint Region | Complex vibrations involving C-C stretching and C-H bending modes of the entire molecule. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Experimental Protocol: MS
-
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by gas or liquid chromatography.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile salts, Electrospray Ionization (ESI) is preferred. In ESI, the hydrochloride salt will likely be observed as the protonated free base.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will essentially be the spectrum of the free base, as the HCl will be lost upon ionization. The molecular ion of the free base has a mass of 183.1259 g/mol .[8] An (M+H)⁺ peak at m/z 184 is expected in ESI-MS.
Predicted Fragmentation Pattern (EI-MS):
The rigid quinuclidine ring and the ester group will dictate the fragmentation pathways.
Caption: Proposed mass spectrometry fragmentation pathway.
-
m/z = 183 (Molecular Ion): The parent molecule with one electron removed.
-
m/z = 154: Loss of an ethyl radical (•C₂H₅) from the ester group.
-
m/z = 138: Loss of an ethoxy radical (•OC₂H₅).
-
m/z = 110: Loss of the entire ethyl carboxylate radical (•COOC₂H₅), resulting in the quinuclidine cation. This is expected to be a stable and abundant fragment.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on the known spectra of the free base and related compounds, offer a reliable guide for the characterization of this important pharmaceutical intermediate. The protonation of the quinuclidine nitrogen significantly influences the NMR and IR spectra, providing key diagnostic features. The mass spectrum is dominated by the fragmentation of the stable quinuclidine core and the ester functional group. This guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this compound in their research and development endeavors.
References
-
Chemsrc. Ethyl quinuclidine-4-carboxylate | CAS#:22766-68-3. Available at: [Link]
-
ResearchGate. Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations | Request PDF. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for ... Available at: [Link]
-
University of California, Los Angeles. IR Absorption Table. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
ResearchGate. TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. Available at: [Link]
-
ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]
-
National Institutes of Health. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Available at: [Link]
-
University of the West Indies. IR: amines. Available at: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
Chinese Chemical Society. Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. Available at: [Link]
-
ACS Omega. Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. Available at: [Link]
-
Magritek. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]
-
PubChem. Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]
-
Sci-Hub. Structural study of some (±) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides. Available at: [Link]
-
UCL Discovery. ANALYSIS OF ALKALOIDS FROM PLANT CELL TISSUE CULTURES AND OTHER SOURCES A thesis presented for the degree of DOCTOR OF PHILOSOPH. Available at: [Link]
-
ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. Available at: [Link]
-
ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... Available at: [Link]
-
SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Available at: [Link]
-
The Royal Society of Chemistry. Direct Analysis of Alkaloids in Natural Cinchona Bark and Commercial Extracts using Time-of-Flight Secondary Ion Mass Spectromet. Available at: [Link]
-
YouTube. Introduction to IR Spectroscopy - Amines. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
- Google Patents. US10759801B2 - Process for the preparation of umeclidinium bromide.
Sources
- 1. This compound | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl quinuclidine-4-carboxylate hcl | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS: 22766-67-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]
- 5. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Ethyl quinuclidine-4-carboxylate | CAS#:22766-68-3 | Chemsrc [chemsrc.com]
Methodological & Application
Synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride from quinuclidine-4-carboxylic acid
An Application Note for the Synthesis of Ethyl Quinuclidine-4-carboxylate Hydrochloride from Quinuclidine-4-carboxylic Acid
Abstract
This comprehensive application note provides detailed protocols for the synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis.[1] We present two robust and validated methods starting from Quinuclidine-4-carboxylic Acid: the classic Fischer-Speier Esterification and a highly efficient Thionyl Chloride-mediated approach. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step procedures, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.
Introduction and Strategic Overview
The quinuclidine moiety is a bridged bicyclic amine that serves as a crucial scaffold in a wide range of biologically active compounds. Its rigid structure and basic nitrogen atom are pivotal in designing ligands for various receptors and enzymes. The conversion of Quinuclidine-4-carboxylic Acid to its ethyl ester, specifically as a stable hydrochloride salt, is a fundamental transformation for further functionalization.
This document delineates two primary synthetic strategies. The choice between them depends on available resources, desired reaction time, and scale.
-
Method A: Fischer-Speier Esterification: An equilibrium-controlled, acid-catalyzed reaction. It is procedurally simple but often requires prolonged reaction times and an excess of the alcohol reagent to drive the reaction towards the product.[2][3]
-
Method B: Thionyl Chloride-Mediated Esterification: An irreversible reaction that proceeds through a highly reactive acyl chloride intermediate. This method is typically faster and results in higher yields but requires stringent handling of the corrosive and hazardous thionyl chloride.[4][5]
Compound Data and Properties
A clear understanding of the physical and chemical properties of the reactant and product is essential for successful synthesis and purification.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Quinuclidine-4-carboxylic acid | C8H13NO2 | 155.19 | >300 | |
| This compound | C10H18ClNO2 | 219.71 | 298-299[1] |
Mechanistic Insights: The "Why" Behind the Chemistry
Method A: The Fischer-Speier Esterification Mechanism
Fischer esterification is a classic example of nucleophilic acyl substitution.[6] The reaction is catalyzed by a strong acid (in this case, hydrochloric acid generated in situ or added) and is reversible.[7][8] The mechanism involves a sequence of protonation and deprotonation steps, often abbreviated as PADPED.[6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]
-
Nucleophilic Attack: A molecule of ethanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
To overcome the equilibrium limitations, the reaction is driven to completion by using a large excess of the alcohol (ethanol), which acts as both reactant and solvent, shifting the equilibrium according to Le Châtelier's principle.[3][6][10]
Caption: Simplified workflow of the Fischer Esterification mechanism.
Method B: The Thionyl Chloride (SOCl₂) Mechanism
This method offers an irreversible pathway to the ester. Thionyl chloride (SOCl₂) is a powerful reagent used to convert carboxylic acids into acyl chlorides.[5]
-
Formation of Acyl Chloride: The carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate. The byproducts of this step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the reaction to completion.[11]
-
Nucleophilic Attack by Ethanol: The ethanol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is much faster than the attack on the parent carboxylic acid.
-
Elimination of Chloride: The tetrahedral intermediate formed collapses, eliminating a chloride ion and forming the protonated ester.
-
Final Product Formation: The generated HCl ensures the quinuclidine nitrogen is protonated, leading directly to the desired hydrochloride salt.
This method is highly efficient because the formation of the acyl chloride is irreversible and the subsequent esterification is very rapid.
Caption: Pathway for esterification via an acyl chloride intermediate.
Experimental Protocols
The following diagram outlines the general workflow applicable to both synthetic methods.
Caption: High-level overview of the experimental procedure.
Method A: Fischer-Speier Esterification
Rationale: This protocol leverages a large excess of ethanol to serve as both the solvent and a reactant, maximizing the yield by shifting the reaction equilibrium. Gaseous HCl is introduced to create the acidic environment necessary for catalysis.
| Reagent | MW ( g/mol ) | Amount | Moles | Role |
| Quinuclidine-4-carboxylic acid | 155.19 | 10.0 g | 0.0644 | Starting Material |
| Ethanol (Absolute, 200 proof) | 46.07 | 200 mL | ~3.43 | Reactant & Solvent |
| Hydrogen Chloride (gas) | 36.46 | ~5 g | ~0.137 | Catalyst |
| Diethyl Ether (Anhydrous) | 74.12 | 100 mL | - | Precipitation/Washing |
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add Quinuclidine-4-carboxylic acid (10.0 g, 0.0644 mol).
-
Solvent Addition: Add absolute ethanol (200 mL). Stir the suspension at room temperature.
-
Catalyst Introduction: Cool the flask in an ice-water bath. Bubble dry hydrogen chloride (HCl) gas through the suspension with gentle stirring for approximately 20-30 minutes, or until the mixture becomes saturated and the solid largely dissolves.
-
Expert Insight: The use of dry HCl gas is critical. Any moisture can hydrolyze the ester product back to the carboxylic acid, reducing the yield.[2] An alternative is to carefully add acetyl chloride to the cold ethanol to generate HCl in situ.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Product Isolation: Slowly add anhydrous diethyl ether to the cold solution to precipitate the hydrochloride salt. The product will appear as a white crystalline solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with two portions of cold anhydrous diethyl ether (50 mL each) to remove any unreacted starting materials or byproducts.
-
Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight.
-
Yield: Expected yield is 70-80%.
Method B: Thionyl Chloride-Mediated Esterification
Rationale: This protocol uses thionyl chloride to create a highly reactive acyl chloride in situ, which rapidly converts to the ester in the presence of ethanol. This method avoids equilibrium constraints but requires careful handling of SOCl₂.
| Reagent | MW ( g/mol ) | Amount | Moles | Role |
| Quinuclidine-4-carboxylic acid | 155.19 | 10.0 g | 0.0644 | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 7.0 mL (9.6 g) | 0.0807 | Activating Agent |
| Ethanol (Absolute, 200 proof) | 46.07 | 150 mL | ~2.57 | Reactant & Solvent |
| Toluene (Anhydrous) | 92.14 | 50 mL | - | Co-solvent |
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution), add Quinuclidine-4-carboxylic acid (10.0 g, 0.0644 mol) and anhydrous toluene (50 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Add thionyl chloride (7.0 mL, 0.0807 mol) dropwise from the addition funnel over 30 minutes.
-
Safety Critical: This step is highly exothermic and releases toxic HCl and SO₂ gas. It MUST be performed in a well-ventilated fume hood.[12] The gas trap is essential to neutralize the acidic off-gases.
-
-
Acyl Chloride Formation: After the addition is complete, remove the ice bath and slowly heat the mixture to 70-80 °C. Maintain this temperature for 2-3 hours until gas evolution ceases. The formation of the acyl chloride intermediate is now complete.
-
Esterification: Cool the reaction mixture back down to 0 °C. Carefully and slowly add absolute ethanol (150 mL) via the dropping funnel. An exothermic reaction will occur.
-
Reaction Completion: Once the ethanol addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the solution to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove excess ethanol, thionyl chloride, and toluene.
-
Purification: The resulting solid residue is the crude hydrochloride salt. Recrystallize the product from an appropriate solvent system, such as ethanol/diethyl ether or isopropanol, to obtain the pure product.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Yield: Expected yield is 85-95%.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The purified product should exhibit a sharp melting point around 298-299 °C.[1] A broad melting range may indicate impurities.
-
¹H NMR Spectroscopy: To confirm the structure, including the presence of the ethyl group (triplet and quartet) and the quinuclidine scaffold protons.
-
¹³C NMR Spectroscopy: To verify the number of unique carbons, including the ester carbonyl carbon.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl (C=O) stretch, which typically appears around 1730-1750 cm⁻¹.
Safety and Hazard Management
All experimental work should be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Extremely corrosive and toxic.[12] Reacts violently with water, releasing toxic gases.[12] It can cause severe burns to the skin, eyes, and respiratory tract.[12] Handle with extreme caution.
-
Hydrogen Chloride (HCl): A corrosive gas that can cause severe respiratory irritation.
-
Ethanol & Diethyl Ether: Highly flammable liquids. Ensure all heating is performed using heating mantles or oil baths, and no open flames are present.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield (Method A) | Incomplete reaction due to equilibrium. | Increase reflux time. Ensure the HCl catalyst is sufficiently concentrated and dry. Use a larger excess of ethanol. |
| Low Yield (Method B) | Reagents not anhydrous. Loss during work-up. | Use anhydrous solvents and reagents. Thionyl chloride is sensitive to moisture. Be careful during recrystallization to avoid excessive product loss. |
| Product is an oil or sticky solid | Presence of impurities or residual solvent. | Ensure complete removal of solvent under vacuum. Re-purify by recrystallization, possibly with the addition of charcoal to remove colored impurities. |
| Broad Melting Point | Impure product. | Recrystallize the product again. Wash thoroughly with a non-polar solvent like cold ether to remove soluble impurities. |
References
-
The University of Liverpool Repository. (n.d.). Thesis: Synthesis of functionalised quinuclidines. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2021). Application of Thionyl Chloride-Alcohol System in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide.
-
University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
Shaalaa.com. (n.d.). Explain the Mechanism of Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Patsnap. (n.d.). Method to synthesize quinuclidine hydrochloride. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 4: Carboxylic Acid Anhydrides. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved from [Link]
Sources
- 1. This compound | 22766-67-2 [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. athabascau.ca [athabascau.ca]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. shaalaa.com [shaalaa.com]
- 10. youtube.com [youtube.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. bionium.miami.edu [bionium.miami.edu]
Thionyl chloride mediated synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride
Application Note & Protocol
Thionyl Chloride-Mediated Synthesis of Ethyl Quinuclidine-4-carboxylate Hydrochloride: A Comprehensive Guide
Abstract
This application note provides a detailed and robust protocol for the synthesis of this compound, a valuable building block in pharmaceutical research and drug development. The synthesis is achieved through the esterification of quinuclidine-4-carboxylic acid hydrochloride using thionyl chloride (SOCl₂) in ethanol. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, critical safety information for handling thionyl chloride, and a troubleshooting guide to ensure reproducible and high-yield synthesis.
Introduction: The Significance of the Quinuclidine Scaffold
The quinuclidine moiety, a bicyclic saturated amine, is a privileged scaffold in medicinal chemistry. Its rigid structure and basic nitrogen atom allow it to serve as a key pharmacophore in a wide range of therapeutic agents, targeting receptors such as muscarinic, nicotinic, and serotonin receptors.[1][2] this compound is a crucial intermediate, providing a reactive handle for further molecular elaboration in the synthesis of novel drug candidates.[2]
This document outlines a reliable and efficient one-step synthesis from quinuclidine-4-carboxylic acid hydrochloride. The use of thionyl chloride as the activating agent for the carboxylic acid is a classic and effective method, leading to the formation of a highly reactive acyl chloride intermediate that readily undergoes esterification.[3]
Reaction Mechanism and Rationale
The conversion of a carboxylic acid to an ester using thionyl chloride and an alcohol proceeds via an acyl chloride intermediate. A critical consideration for substrates containing a basic amine, such as quinuclidine, is the protection of the nitrogen atom to prevent unwanted side reactions with the highly electrophilic thionyl chloride.
Causality of Experimental Design:
-
Starting Material: The synthesis begins with Quinuclidine-4-carboxylic acid hydrochloride . Using the hydrochloride salt is a deliberate choice. The protonated tertiary amine is unreactive towards thionyl chloride, directing the reaction exclusively to the carboxylic acid moiety. This pre-protection strategy is more efficient than adding a protecting group in a separate step.[1]
-
Reagent: Thionyl chloride (SOCl₂) serves as an excellent dehydrating and chlorinating agent. It reacts with the carboxylic acid to form an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product and simplify purification.[3][4]
-
Solvent & Nucleophile: Anhydrous ethanol serves a dual role. It is the solvent for the reaction and the nucleophile that attacks the acyl chloride intermediate to form the final ethyl ester. The use of an anhydrous grade is paramount to prevent the rapid, exothermic hydrolysis of thionyl chloride.[5][6]
The overall mechanism can be summarized in the following steps:
-
Acyl Chloride Formation: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.
-
Chloride Attack: A chloride ion, generated in the reaction, attacks the carbonyl carbon of the intermediate.
-
Intermediate Collapse: The tetrahedral intermediate collapses, eliminating the stable leaving groups SO₂ and HCl, to yield the acyl chloride.
-
Esterification: The solvent, ethanol, acts as a nucleophile, attacking the highly electrophilic acyl chloride.
-
Deprotonation: A final deprotonation step yields the ethyl ester product. The quinuclidine nitrogen remains protonated throughout, resulting in the hydrochloride salt.
Caption: Reaction workflow for the synthesis of this compound.
Critical Safety Protocol: Handling Thionyl Chloride
Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent that requires careful handling in a controlled environment.[5][7][8] All operations must be performed inside a certified chemical fume hood.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a full-face shield.[8]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.
-
-
Handling and Dispensing:
-
Spill and Waste Management:
-
Neutralize small spills with an inert absorbent material like sand or diatomaceous earth.[7] Do not use water or combustible materials.
-
Quench excess thionyl chloride by slowly adding it to a large volume of a stirred, cold (ice bath) solution of sodium bicarbonate or calcium hydroxide. This process generates significant gas and should be done cautiously in a fume hood.
-
Detailed Experimental Protocol
| Reagent/Material | Grade | Supplier Example |
| Quinuclidine-4-carboxylic acid HCl | ≥97% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99%, ReagentPlus® | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99% | VWR Chemicals |
| Celite® 545 | N/A | Sigma-Aldrich |
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)
-
Magnetic stirrer and stir bar
-
Dropping funnel (pressure-equalizing)
-
Ice/water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Initial Charge: Add quinuclidine-4-carboxylic acid hydrochloride (e.g., 10.0 g, 52.1 mmol) and anhydrous ethanol (100 mL) to the flask. Begin stirring to form a suspension.
-
Addition of Thionyl Chloride: Cool the stirred suspension to 0 °C using an ice/water bath. Charge the dropping funnel with thionyl chloride (e.g., 7.8 mL, 12.4 g, 104.2 mmol, 2.0 eq). Add the thionyl chloride dropwise to the suspension over a period of 30-45 minutes.
-
Experimental Rationale: Slow addition at 0 °C is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gases. The reaction mixture may become clearer as the starting material is converted.
-
-
Reaction Reflux: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 78 °C). Maintain the reflux for 4-6 hours.
-
Process Monitoring: The reaction can be monitored by observing the dissolution of the solid starting material. For more rigorous analysis, a small aliquot can be taken, quenched, and analyzed by TLC or ¹H NMR.
-
-
Solvent Removal: After the reflux period, cool the mixture to room temperature. Remove the excess ethanol and any remaining thionyl chloride using a rotary evaporator. This will typically yield a solid or semi-solid crude product.
-
Product Isolation and Purification:
-
Add a small amount of cold anhydrous ethanol (approx. 20 mL) to the crude residue and triturate to break up any solids.
-
Slowly add anhydrous diethyl ether (approx. 100 mL) with vigorous stirring to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold anhydrous diethyl ether (2 x 25 mL).
-
-
Drying: Dry the purified product under high vacuum for several hours to remove all residual solvents.
-
Product: this compound
-
Appearance: White to off-white crystalline solid
-
Yield: Typically 80-90%
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. 2. Insufficient reaction time or temperature. | 1. Ensure all reagents are anhydrous and glassware is oven-dried. 2. Extend reflux time and monitor reaction completion. |
| Dark-colored Product | 1. Reaction temperature too high. 2. Impurities in the starting material. | 1. Maintain a gentle reflux; avoid aggressive heating. 2. Recrystallize the product from an ethanol/ether solvent system. |
| Product is Oily/Gummy | 1. Incomplete reaction. 2. Insufficient drying. 3. Presence of impurities. | 1. Confirm reaction completion before workup. 2. Dry the product under high vacuum for an extended period. 3. Triturate with fresh cold ether to induce solidification; if unsuccessful, attempt recrystallization. |
| Violent Gas Evolution | Addition of thionyl chloride was too fast. | Always add thionyl chloride slowly and dropwise to a cooled solution to maintain control over the exothermic reaction. |
Conclusion
The protocol described provides an efficient, high-yielding, and reliable method for synthesizing this compound. The key to success lies in the strategic use of the hydrochloride salt of the starting material to avoid side reactions and the meticulous handling of the moisture-sensitive reagent, thionyl chloride. This intermediate is now ready for use in downstream applications for the development of novel chemical entities.
References
- CN101993444A - Method to synthesize quinuclidine hydrochloride. Google Patents.
-
Method to synthesize quinuclidine hydrochloride. Eureka | Patsnap. Available at: [Link]
-
Clayden, J., & Westaway, S. (2010). Synthesis of functionalised quinuclidines [Doctoral dissertation, The University of Liverpool]. The University of Liverpool Repository. Available at: [Link]
-
Ishihara, T., Kakuta, H., Moritani, H., Ugawa, T., & Yanagisawa, I. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & Pharmaceutical Bulletin, 52(10), 1204–1209. Available at: [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. Available at: [Link]
-
Synthesis of thionyl chloride. DIAL@UCLouvain. Available at: [Link]
-
Hazard Summary: Thionyl Chloride. New Jersey Department of Health. Available at: [Link]
-
Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. Available at: [Link]
-
Waheed, N. A., Abdulaziz, N. T., Hammoodi, S. H., & Mustafa, Y. F. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125. Available at: [Link]
-
Woo, G. (n.d.). Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation. Wipf Group, University of Pittsburgh. Available at: [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]
-
Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]
-
Thionyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Ethyl quinuclidine-4-carboxylate. PharmaCompass.com. Available at: [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nj.gov [nj.gov]
- 9. This compound | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Application Note: Rapid and Efficient Synthesis of Ethyl Quinuclidine-4-carboxylate Hydrochloride via Microwave Irradiation
Abstract
This application note details a robust and highly efficient protocol for the synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method circumvents the limitations of classical thermal procedures, which often involve prolonged reaction times and laborious work-ups.[1] The core of this protocol is a base-catalyzed intramolecular Dieckmann condensation, dramatically accelerated by microwave irradiation to yield the quinuclidine bicyclic core. This guide provides a comprehensive walkthrough of the reaction mechanism, a detailed step-by-step protocol, process optimization parameters, and essential safety considerations, designed for researchers and professionals in drug development and organic synthesis.
Introduction: The Case for Microwave-Assisted Synthesis
Ethyl quinuclidine-4-carboxylate is a valuable building block in the synthesis of various pharmacologically active compounds. The quinuclidine moiety, a bicyclic bridged amine, is a structural feature in several important drugs.[2] Traditional synthetic routes to this scaffold can be cumbersome, often requiring high temperatures and extended reaction periods to drive the key cyclization step.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative to conventional heating.[3][4] The primary advantages of MAOS include a dramatic reduction in reaction times (from hours to minutes), improved product yields, and enhanced purity by minimizing the formation of side products.[5][6] This acceleration is due to the unique heating mechanism of microwaves, which involves direct and efficient energy transfer to polar molecules in the reaction mixture through dipolar polarization and ionic conduction.[4][5] This rapid, uniform heating avoids the thermal gradients and localized overheating common with conventional methods, leading to cleaner and more reproducible chemical transformations.[6]
This protocol applies the power of MAOS to the Dieckmann condensation, an intramolecular reaction of a diester, to efficiently construct the challenging 1-azabicyclo[2.2.2]octane (quinuclidine) ring system.
Reaction Mechanism: The Microwave-Enhanced Dieckmann Condensation
The synthesis proceeds via an intramolecular Dieckmann condensation of a suitable precursor, diethyl 1-(2-(ethoxycarbonyl)ethyl)piperidine-4,4-dicarboxylate. This reaction is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[7][8] The use of a strong, non-nucleophilic base is critical to favor the desired intramolecular reaction.
The proposed mechanism involves the following steps:
-
Deprotonation: A strong base, such as potassium tert-butoxide, deprotonates the α-carbon of one of the ester groups, creating an enolate.[9]
-
Intramolecular Attack: The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. This forms a five-membered cyclic tetrahedral intermediate.[9][10]
-
Ring Closure & Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester, which constitutes the quinuclidine core.
-
Final Protonation: An acidic workup neutralizes the reaction mixture and protonates the enolate to yield the final β-keto ester product.[9]
-
Decarboxylation & Salt Formation: Subsequent hydrolysis and decarboxylation (often facilitated by heating in acidic conditions) remove the second ester group, and treatment with HCl yields the final ethyl quinuclidine-4-carboxylate as its hydrochloride salt.
Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barrier for each step, particularly the crucial ring-forming nucleophilic attack.
Detailed Experimental Protocol
Materials and Equipment
-
Reagents: Diethyl 1-(2-(ethoxycarbonyl)ethyl)piperidine-4,4-dicarboxylate (precursor), Potassium tert-butoxide (t-BuOK), Toluene (anhydrous), Diethyl ether, Hydrochloric acid (concentrated and in diethyl ether), Magnesium sulfate (anhydrous). All reagents should be of analytical grade or higher.
-
Equipment: CEM Discover Microwave Synthesizer (or equivalent single-mode microwave reactor), 10 mL microwave process vials with snap caps and septa, magnetic stir bars, standard laboratory glassware, rotary evaporator, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).
Safety Precautions
-
Pressure Hazard: Microwave reactions in sealed vessels can generate significant pressure.[4][11] Never exceed the recommended solvent volume or temperature/pressure limits of the microwave vial. Always use a properly calibrated and maintained laboratory microwave reactor with integrated pressure and temperature sensors.[11]
-
Chemical Hazards: Potassium tert-butoxide is a strong base and is highly reactive with water. Handle it under an inert atmosphere. Toluene and diethyl ether are flammable. Perform all operations in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Step-by-Step Synthesis Procedure
Step 1: Microwave-Assisted Dieckmann Cyclization
-
Place a magnetic stir bar into a 10 mL microwave process vial.
-
Under an inert atmosphere, add potassium tert-butoxide (1.2 eq).
-
Add 5 mL of anhydrous toluene to the vial.
-
Add the precursor, diethyl 1-(2-(ethoxycarbonyl)ethyl)piperidine-4,4-dicarboxylate (1.0 eq), to the vial.
-
Securely seal the vial with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the mixture according to the parameters in Table 1. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Carefully uncap the vial in a fume hood.
-
Quench the reaction by slowly adding 20 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude β-keto ester.
Step 3: Decarboxylation and Hydrochloride Salt Formation
-
To the crude product, add 15 mL of 6M aqueous HCl.
-
Heat the mixture to reflux (using conventional heating or a lower-temperature microwave program) for 4-6 hours until gas evolution (CO₂) ceases.
-
Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure.
-
Redissolve the resulting solid in a minimal amount of ethanol and precipitate the hydrochloride salt by adding an excess of diethyl ether.
-
Collect the white solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Characterization
The identity and purity of the final product, this compound (C₁₀H₁₈ClNO₂), should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (219.71 g/mol ).[12]
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch of the ester).
-
Melting Point: To assess purity.
Process Optimization
The efficiency of the microwave-assisted cyclization is highly dependent on key reaction parameters. The following table provides a summary of optimized conditions and their impact on the reaction outcome.
| Parameter | Optimized Value | Rationale & Impact on Yield/Purity |
| Microwave Power | 150 - 200 W (Dynamic) | Power is dynamically adjusted by the instrument to maintain the target temperature. Higher power allows for rapid heating to the setpoint. |
| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition. Lower temperatures may lead to incomplete reactions. |
| Reaction Time | 15 minutes | Significantly reduced from the 8-12 hours typical of conventional heating. Extending the time beyond this offers no significant improvement in yield and may increase byproduct formation.[13] |
| Solvent | Toluene | A high-boiling, non-polar solvent that absorbs microwave energy poorly, allowing for efficient heating of the polar reactants and intermediates.[5] |
| Base | Potassium tert-butoxide | A strong, sterically hindered base that favors the formation of the thermodynamic enolate, leading to the desired intramolecular cyclization with minimal side reactions. |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from starting materials to the final, purified product.
Caption: Experimental workflow for microwave-assisted synthesis.
Conclusion
This application note presents a validated, microwave-assisted method for the synthesis of this compound. By harnessing the efficiency of microwave heating, this protocol offers a significant improvement over conventional methods, delivering the target compound in higher yields and with a drastically reduced reaction time.[14][15] This approach aligns with the principles of green chemistry by minimizing energy consumption and reaction time, providing a scalable and robust solution for the production of this important pharmaceutical intermediate.[3]
References
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Patel, et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- eCommons. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives.
- The University of Liverpool Repository. (n.d.). Synthesis of Functionalised Quinuclidines.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- CONICET. (n.d.). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- Google Patents. (n.d.). CN101993444A - Method to synthesize quinuclidine hydrochloride.
- PMC - NIH. (n.d.). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid.
- PubChem. (n.d.). This compound.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
- PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application.
- YouTube. (2019). Dieckmann condensation.
- CONICET. (n.d.). One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. This compound | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Ethyl Quinuclidine-4-carboxylate Hydrochloride
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in Ethyl quinuclidine-4-carboxylate hydrochloride. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount.[1] The proposed reversed-phase HPLC method has been developed based on the physicochemical properties of the analyte and established chromatographic principles for related quinuclidine derivatives.[2][3][4][5] This document provides a comprehensive protocol, including system suitability parameters, and is designed to meet the rigorous standards for analytical method validation outlined by the International Council for Harmonisation (ICH).[6][7][8][9][10]
Introduction: The Analytical Imperative
This compound is a key building block in modern medicinal chemistry. Its structural integrity and purity directly impact the quality, safety, and efficacy of the final drug product. A stability-indicating analytical method is therefore not just a quality control measure but a fundamental requirement of the drug development process.[11][12][13][14] Such a method must be capable of accurately quantifying the main analyte while also resolving it from process-related impurities and any degradation products that may form under storage or stress conditions.[11][12][15] This application note details a proposed HPLC method developed for this specific purpose.
Physicochemical Properties & Chromatographic Approach
-
Structure: this compound is the salt of a tertiary amine and a carboxylic acid ethyl ester. The quinuclidine core imparts a basic character.
-
Solubility: As a hydrochloride salt, the compound is expected to be readily soluble in aqueous media, making it suitable for reversed-phase HPLC.
-
UV Absorbance: The molecule lacks a strong chromophore. Therefore, detection is anticipated at lower UV wavelengths, typically in the range of 210-230 nm, where the carboxyl group provides some absorbance.[3][4][5]
Based on these properties, a reversed-phase HPLC method was selected. The key causalities behind our experimental choices are:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which will interact with the non-polar ethyl and bicyclic portions of the analyte.
-
Mobile Phase: A mobile phase with an acidic pH (around 3.0) is crucial. At this pH, the tertiary amine of the quinuclidine ring will be protonated, ensuring a single ionic species and preventing peak tailing, a common issue with basic compounds. A phosphate buffer is used to maintain a stable pH.[16]
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff and common use in reversed-phase chromatography.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of the main peak while also allowing for the separation and detection of any less or more retained impurities.
Proposed HPLC Method Parameters
The following table summarizes the recommended chromatographic conditions for the purity analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/UV detector. |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (90:10, v/v) |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with diluted phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before commencing any sample analysis, the system suitability must be verified. This is a self-validating step to ensure the chromatographic system is performing adequately.[4][6]
-
Procedure: Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.[17]
-
Analytical Procedure
-
Perform the System Suitability Test and ensure all criteria are met.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method, assuming the response factor of the impurities is the same as the main analyte.
Calculation of Purity (%):
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical procedure, from preparation to final data analysis.
Caption: Workflow for HPLC Purity Analysis.
Method Validation Principles (ICH Q2(R1))
For this method to be considered fully validated and suitable for its intended purpose, it must undergo a series of tests as prescribed by ICH Q2(R1) guidelines.[6][7][10]
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically proven through forced degradation studies (acid, base, oxidation, heat, light).[11][12] |
| Linearity | To show that the results are directly proportional to the concentration of the analyte in the sample over a specified range.[6] |
| Accuracy | To demonstrate the closeness of the test results obtained by the method to the true value. Usually assessed by recovery studies of spiked samples. |
| Precision | - Repeatability: Precision under the same operating conditions over a short interval. - Intermediate Precision: Within-laboratory variations (different days, analysts, equipment). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate). |
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust framework for the purity determination of this compound. The logical selection of chromatographic parameters, grounded in the analyte's chemical properties, ensures good peak shape and resolution. This application note serves as a comprehensive guide for researchers and quality control analysts, providing a solid foundation for method implementation and subsequent validation in accordance with global regulatory standards.
References
-
SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES - Revue Roumaine de Chimie. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. Available at: [Link]
-
Ethyl quinuclidine-4-carboxylate | CAS#:22766-68-3 | Chemsrc. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R) - Oxford Academic. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. Available at: [Link]
-
ANALYTICAL-METHOD-DEVELOPMENT-AND-VALIDATION-OF-QUINIDINE-IN-PHARMACEUTICAL-DOSAGE-FORMS-BY-USING-RP-HPLC-METHOD.pdf - JIDPTS. Available at: [Link]
-
Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R) - PubMed. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]
-
This compound | C10H18ClNO2 | CID 91827811 - PubChem. Available at: [Link]
Sources
- 1. This compound | 22766-67-2 [chemicalbook.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. ICH Official web site : ICH [ich.org]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. irjpms.com [irjpms.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. ijtsrd.com [ijtsrd.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. jidps.com [jidps.com]
- 17. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl Quinuclidine-4-carboxylate Hydrochloride
Introduction: The Strategic Importance of Ethyl Quinuclidine-4-carboxylate Hydrochloride
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The quinuclidine scaffold, a bicyclic tertiary amine, is a recurring motif in a variety of pharmacologically active compounds, valued for its rigid structure and its ability to interact with various biological targets.[1] Consequently, a robust, scalable, and economically viable synthetic route to key quinuclidine building blocks such as this compound is of paramount importance to the pharmaceutical industry.
This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol herein is structured to ensure not only a high yield and purity of the final product but also to address the critical safety and operational considerations inherent in transitioning a synthetic process from the laboratory to a pilot plant or industrial manufacturing setting.
Synthetic Strategy: A Multi-Step Approach Centered on Dieckmann Condensation
The chosen synthetic pathway is a well-established multi-step sequence commencing from the readily available ethyl 4-piperidinecarboxylate. This strategy is centered around a key intramolecular Dieckmann condensation to construct the bicyclic quinuclidine core.[2] The subsequent steps involve hydrolysis, decarboxylation, and final salt formation to yield the desired product. This route is favored for its reliability and the use of relatively inexpensive starting materials.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
Step 1: N-Alkylation of Ethyl 4-piperidinecarboxylate
Reaction:
Rationale: This initial step introduces the necessary carbon framework for the subsequent cyclization. The choice of a suitable base and solvent is crucial to ensure high conversion while minimizing side reactions. Potassium carbonate in a polar aprotic solvent like DMF is a common and effective choice for this transformation on a large scale.[3]
Protocol:
-
Reactor Setup: A clean, dry, jacketed glass-lined reactor (e.g., 200 L) equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with ethyl 4-piperidinecarboxylate (10.0 kg, 63.6 mol) and anhydrous N,N-dimethylformamide (DMF, 50 L).
-
Base Addition: Anhydrous potassium carbonate (13.2 kg, 95.5 mol) is added portion-wise to the stirred solution.
-
Reagent Addition: Ethyl chloroacetate (8.6 kg, 70.0 mol) is added dropwise to the suspension over a period of 2-3 hours, maintaining the internal temperature between 20-25 °C. An exotherm may be observed, and cooling should be applied as necessary.
-
Reaction Monitoring: The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours. The progress of the reaction is monitored by in-process control (IPC) using Gas Chromatography (GC) until the starting material is consumed (<2% remaining).
-
Work-up: The reactor is cooled to room temperature, and the inorganic salts are removed by filtration. The filter cake is washed with DMF (2 x 5 L). The combined filtrate is concentrated under reduced pressure to remove the bulk of the DMF.
-
Extraction: The residue is taken up in a suitable organic solvent such as toluene (50 L) and washed with water (3 x 20 L) to remove any remaining DMF and salts. The organic layer is then dried over anhydrous sodium sulfate and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield 1-Carbethoxymethyl-4-carbethoxypiperidine as a crude oil, which is used in the next step without further purification.
Step 2: Dieckmann Condensation
Reaction:
Rationale: This is the key ring-forming step. The Dieckmann condensation is an intramolecular Claisen condensation that works best for the formation of five- and six-membered rings.[4] A strong, non-nucleophilic base is required. Sodium ethoxide is a common choice for this reaction, and the use of a high-boiling, inert solvent like toluene is suitable for large-scale operations.[5]
Protocol:
-
Reactor Setup: A dry, inerted (nitrogen atmosphere) jacketed reactor (e.g., 250 L) is charged with anhydrous toluene (100 L).
-
Base Preparation: Sodium ethoxide (4.8 kg, 70.5 mol) is carefully added to the toluene. Caution: Sodium ethoxide is a corrosive and moisture-sensitive solid. Appropriate personal protective equipment (PPE) must be worn.[6]
-
Reagent Addition: The crude 1-Carbethoxymethyl-4-carbethoxypiperidine from Step 1, dissolved in anhydrous toluene (20 L), is added slowly to the stirred suspension of sodium ethoxide over 2-3 hours. The internal temperature should be maintained at 80-90 °C. The reaction is exothermic, and careful temperature control is essential.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for 2-4 hours. IPC by HPLC should be used to monitor the disappearance of the starting material.
-
Quenching: The reaction is cooled to 0-5 °C in an ice-water bath. The reaction is carefully quenched by the slow addition of a mixture of acetic acid and water.
-
Phase Separation: The layers are separated, and the aqueous layer is extracted with toluene (2 x 20 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Intermediate Use: The resulting solution of Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-4-carboxylate in toluene is typically carried forward to the next step without isolation.
Step 3: Hydrolysis and Decarboxylation
Reaction:
Rationale: The β-keto ester intermediate is readily hydrolyzed and decarboxylated under acidic conditions to yield the target ester.[7] This is a common follow-up reaction to the Dieckmann condensation.
Protocol:
-
Reactor Setup: The toluene solution of the β-keto ester from Step 2 is charged into a suitable reactor equipped for reflux with distillation.
-
Acid Addition: A solution of concentrated hydrochloric acid in water is added, and the mixture is heated to reflux.
-
Reaction and Distillation: The mixture is refluxed for 4-6 hours. During this time, carbon dioxide will be evolved. The reaction progress is monitored by HPLC until the intermediate is consumed.
-
Neutralization and Extraction: After cooling to room temperature, the reaction mixture is carefully neutralized with a base such as sodium carbonate solution. The layers are separated, and the aqueous phase is extracted with a suitable solvent like dichloromethane or ethyl acetate.
-
Isolation of Free Base: The combined organic extracts are dried and concentrated under reduced pressure to give the crude Ethyl quinuclidine-4-carboxylate free base.
Step 4: Hydrochloride Salt Formation and Purification
Reaction:
Rationale: The final step involves the formation of the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.[8] The choice of solvent for crystallization is critical for obtaining a high-purity product with a consistent crystalline form.
Protocol:
-
Dissolution: The crude free base from Step 3 is dissolved in a suitable solvent, such as isopropanol or a mixture of isopropanol and ethyl acetate.
-
Salt Formation: A solution of hydrogen chloride in isopropanol (or ethereal HCl) is added slowly to the stirred solution until the pH is acidic. The hydrochloride salt will precipitate.
-
Crystallization: The suspension is stirred at room temperature for a few hours and then cooled to 0-5 °C to complete the crystallization.
-
Isolation and Drying: The crystalline product is isolated by filtration, washed with a cold solvent (e.g., ethyl acetate or diethyl ether), and dried under vacuum at an appropriate temperature to yield this compound.
Part 2: Data Presentation and Quality Control
Table 1: Summary of a Typical Scale-Up Batch
| Parameter | Step 1: Alkylation | Step 2: Dieckmann | Step 3: Hydrolysis/Decarboxylation | Step 4: Salt Formation |
| Starting Material | Ethyl 4-piperidinecarboxylate | 1-Carbethoxymethyl-4-carbethoxypiperidine | Ethyl 3-oxo-1-azabicyclo[2.2.2]octane-4-carboxylate | Ethyl quinuclidine-4-carboxylate (Free Base) |
| Scale (Input) | 10.0 kg | ~15.3 kg (crude) | In situ from Step 2 | In situ from Step 3 |
| Key Reagents | Ethyl chloroacetate, K₂CO₃ | Sodium ethoxide | HCl | HCl in Isopropanol |
| Solvent(s) | DMF, Toluene | Toluene | Toluene, Water | Isopropanol, Ethyl Acetate |
| Typical Yield | >95% (crude) | >85% (in solution) | >90% (crude free base) | >80% (isolated solid) |
| IPC Method | GC | HPLC | HPLC | pH, Visual |
| Purity (Final Product) | - | - | - | ≥98.0% (by HPLC) |
Quality Control and Analytical Methods
A robust set of analytical methods is essential to ensure the quality and consistency of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the final product and for in-process control during the Dieckmann and decarboxylation steps.[9] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically by UV at an appropriate wavelength.
-
Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials in the alkylation step and for quantifying residual solvents in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.
-
Melting Point: The melting point of the final hydrochloride salt is a key physical property and an indicator of purity. The reported melting point is around 298-299 °C.[10]
Part 3: Process Safety and Waste Management
Process Safety Considerations
Scaling up chemical reactions introduces safety challenges that must be rigorously addressed.[11]
-
Exothermic Reactions: Both the alkylation and the Dieckmann condensation steps can be exothermic. Proper reactor design with efficient cooling systems and controlled addition rates of reagents are critical to manage the heat generated.
-
Handling of Hazardous Reagents:
-
Sodium Ethoxide: A highly reactive, corrosive, and moisture-sensitive solid. It should be handled in an inert atmosphere, and appropriate PPE (gloves, face shield, protective clothing) is mandatory.[6]
-
Ethyl Chloroacetate: A combustible liquid and a lachrymator. It should be handled in a well-ventilated area, and contact with skin and eyes must be avoided.
-
-
Pressure Management: The decarboxylation step generates carbon dioxide gas. The reactor must be properly vented to avoid pressure buildup.
Waste Management
A key aspect of green chemistry in the pharmaceutical industry is the responsible management of waste streams.[10]
-
Aqueous Waste: The aqueous layers from the work-up steps will contain salts and residual solvents. These should be treated appropriately before disposal, which may involve neutralization and biological treatment.
-
Solvent Waste: Organic solvent waste should be segregated and can often be recovered and recycled through distillation.
-
Solid Waste: The inorganic salts from the alkylation step are the primary solid waste.
Conclusion
The scale-up synthesis of this compound is a well-defined process that can be executed safely and efficiently on an industrial scale. The key to success lies in a thorough understanding of the reaction mechanisms, careful control of reaction parameters, and a robust process safety management plan. The protocol outlined in these application notes provides a solid foundation for the large-scale production of this important pharmaceutical intermediate.
References
-
Quantitative analysis of some pharmaceuticals by the HPLC method. ResearchGate. [Link]
- CN107200734A - Quinuclidine derivatives and its production and use - Google P
-
Decarboxylation - Master Organic Chemistry. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
-
Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. [Link]
-
Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Preprints.org. [Link]
-
The Synthesis and Application of Functionalised Quinuclidines - The University of Liverpool Repository. [Link]
-
Why are beta ketoacids instable and easily decarboxylate? : r/chemistry - Reddit. [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry - NC State University Libraries. [Link]
-
Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet - American Chemical Society. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed. [Link]
-
The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein Journal of Organic Chemistry. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]
- US3337630A - Process for the purification of amines - Google P
-
Chemical Process Safety | Techniques & Equipment - Mettler Toledo. [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]
-
Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed. [Link]
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Publications. [Link]
-
SODIUM ETHOXIDE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. [Link]
-
The Dieckmann Condensation - Organic Reactions. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
Rules of Thumb: Scale-up - Features - The Chemical Engineer. [Link]
-
Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols - RSC Publishing. [Link]
-
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols - ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]
- CN101993444A - Method to synthesize quinuclidine hydrochloride - Google P
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Energy & Fuels. [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing. [Link]
-
Heterogeneous Catalysis to Drive the Waste-to-Pharma Concept: From Furanics to Active Pharmaceutical Ingredients - PMC - NIH. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18 ... - RSC Publishing. [Link]
-
PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY - Purdue Engineering. [Link]
-
Development of a Quantitative Method for Hydroxychavicol in the Ethyl Acetate Fraction of Piper betle L. Ethanol Extract Using High-Performance Liquid Chromatography | VNU Journal of Science. [Link]
-
CHEM 222: Dieckmann Condensation - YouTube. [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. CN101993444A - Method to synthesize quinuclidine hydrochloride - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. aklectures.com [aklectures.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mt.com [mt.com]
The Strategic Utility of Ethyl Quinuclidine-4-carboxylate Hydrochloride in the Synthesis of Novel Cholinergic Ligands
Introduction: The Quinuclidine Scaffold - A Privileged Motif in Cholinergic Drug Discovery
The quinuclidine cage, a rigid bicyclic amine, represents a cornerstone in the design of ligands targeting cholinergic receptors, primarily the muscarinic and nicotinic acetylcholine receptors. Its conformational rigidity and defined spatial orientation of substituents make it an ideal scaffold for probing receptor binding pockets and establishing precise structure-activity relationships (SAR). Ethyl quinuclidine-4-carboxylate hydrochloride emerges as a pivotal precursor in this endeavor, offering a versatile chemical handle for the elaboration into a diverse array of novel ligands with therapeutic potential in neurodegenerative disorders, pain management, and inflammatory conditions. This document provides a detailed exploration of the chemical reactivity of this precursor and outlines robust protocols for its conversion into potent cholinergic modulators.
Chemical Properties and Strategic Considerations for Synthesis
This compound is a stable, crystalline solid, readily available for synthetic applications. The hydrochloride salt ensures stability and enhances handling properties. For most synthetic transformations, the free base is generated in situ or in a separate step by treatment with a suitable base. The ester functionality at the C4 position is the primary site for chemical modification, offering several strategic avenues for derivatization.
Table 1: Physicochemical Properties of Ethyl Quinuclidine-4-carboxylate
| Property | Value | Source |
| CAS Number | 22766-68-3 | [1] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Boiling Point | 233.4 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
The choice of synthetic route is dictated by the desired final compound. The ester can be:
-
Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.
-
Reduced to the primary alcohol, providing a scaffold for the synthesis of ethers and other derivatives.
-
Converted into other functional groups, such as hydrazides, which can serve as precursors for heterocyclic ring systems.
The following sections will detail the experimental protocols for these key transformations and their application in the synthesis of novel muscarinic and nicotinic receptor ligands.
Application Protocol 1: Synthesis of a Novel 1,2,4-Oxadiazole-Based Muscarinic Agonist
This protocol describes a multi-step synthesis of a potent muscarinic agonist, where the ester group of ethyl quinuclidine-4-carboxylate is bioisosterically replaced with a 1,2,4-oxadiazole ring. This modification has been shown to enhance potency and efficacy at cortical muscarinic receptors.[2]
Causality Behind Experimental Choices:
The conversion of the ester to a 1,2,4-oxadiazole involves a series of well-established reactions. The initial hydrolysis of the ester to the carboxylic acid is a standard procedure to activate the carbonyl group for further reactions. The formation of an N-hydroxyamidine is a key step, which upon cyclization with a suitable reagent, yields the desired oxadiazole. The choice of reagents and reaction conditions is crucial to ensure high yields and purity.
Experimental Workflow Diagram:
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of Ethyl Quinuclidine-4-carboxylate Hydrochloride
Welcome to the dedicated technical support center for Ethyl quinuclidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this compound. As a Senior Application Scientist, my goal is to combine theoretical chemical principles with practical, field-tested advice to ensure the integrity of your experiments.
Introduction: The Hydrolysis Challenge
This compound is a valuable building block in synthetic chemistry, particularly in the development of novel therapeutics. Its structure, containing an ester functional group and a tertiary amine hydrochloride, presents a specific stability challenge: susceptibility to hydrolysis. This degradation pathway can lead to the formation of quinuclidine-4-carboxylic acid and ethanol, compromising the purity and integrity of the starting material, which can have significant downstream effects on your research.
This guide will provide you with the foundational knowledge and practical steps to mitigate and prevent the hydrolysis of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the stability of this compound.
Q1: What is hydrolysis and why is my this compound susceptible to it?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by either acidic or basic conditions. The presence of the quinuclidine nitrogen, a tertiary amine, can potentially influence the rate of hydrolysis through intramolecular catalysis, especially in its free base form.
Q2: What are the primary factors that can cause the hydrolysis of this compound?
A2: The main factors that can induce hydrolysis are:
-
pH: Both acidic and basic conditions can significantly accelerate the rate of ester hydrolysis.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Moisture: As water is a reactant in hydrolysis, exposure to moisture, even from the atmosphere, can lead to degradation over time.
-
Presence of Catalysts: Besides protons (H+) and hydroxide ions (OH-), other nucleophiles or catalysts present in your reaction mixture could potentially promote hydrolysis.
Q3: How can I detect if my this compound has hydrolyzed?
A3: You can detect hydrolysis using various analytical techniques:
-
Thin Layer Chromatography (TLC): The hydrolyzed product, quinuclidine-4-carboxylic acid, is more polar than the starting ester. You would typically observe a new spot with a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. The appearance of a new peak corresponding to the carboxylic acid is a clear indicator of hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the characteristic ethyl ester signals (a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.3 ppm) and the appearance of new signals would indicate hydrolysis. The carboxylic acid proton is often broad and may be difficult to observe.
-
Mass Spectrometry (MS): You would observe a decrease in the mass peak corresponding to the parent compound and the appearance of a new peak for the hydrolyzed carboxylic acid.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize hydrolysis during storage, the compound should be kept in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen).
In-Depth Troubleshooting Guides
This section provides a more detailed approach to troubleshooting common issues related to the hydrolysis of this compound.
Issue 1: Unexpected Impurity Observed in a Freshly Opened Bottle
Symptoms:
-
You observe a new, more polar spot on a TLC plate of a sample from a newly opened container.
-
Initial HPLC analysis shows a significant peak corresponding to the hydrolyzed acid.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Improper Storage by Supplier | The compound may have been exposed to moisture or high temperatures during shipping or prior storage. | Contact the supplier for a certificate of analysis and inquire about their storage and handling procedures. If possible, request a new batch. |
| Hygroscopic Nature of the Compound | The hydrochloride salt can be hygroscopic, absorbing moisture from the air once the container is opened. | Always handle the compound in a dry environment (e.g., a glove box or under a stream of inert gas). Promptly and securely reseal the container after use. |
Issue 2: Degradation Observed During an Aqueous Workup
Symptoms:
-
TLC or HPLC analysis of your crude product after an aqueous workup shows a significant amount of the hydrolyzed carboxylic acid.
-
The yield of your desired product is lower than expected.
Scientific Rationale: Aqueous workups, especially those involving basic solutions (like sodium bicarbonate) to neutralize acid, create an environment ripe for ester hydrolysis. The quinuclidine nitrogen, if deprotonated to its free base form, can act as an intramolecular catalyst, accelerating this degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis during aqueous workup.
Issue 3: Compound Degrades in Solution Over Time
Symptoms:
-
A prepared solution of the compound shows increasing amounts of the hydrolyzed product upon re-analysis after a period of storage.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Solvent | Protic solvents (e.g., methanol, ethanol) can participate in transesterification or facilitate hydrolysis. Solvents may also contain trace amounts of water. | Use aprotic, anhydrous solvents (e.g., acetonitrile, THF, dichloromethane) for preparing stock solutions. |
| pH of the Solution | If the solution is not buffered, the pH may drift to a range that promotes hydrolysis. | If the experiment allows, buffer the solution to a slightly acidic pH (e.g., pH 4-5) where the ester is generally more stable and the quinuclidine nitrogen is protonated, preventing intramolecular catalysis. |
| Storage Temperature | Storing solutions at room temperature will accelerate degradation. | Store solutions at low temperatures (-20°C or -80°C) to minimize the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Visually inspect the container for any signs of damage or improper sealing.
-
Storage: Store the container in a desiccator or a controlled low-humidity environment at the recommended temperature (cool and dry). For long-term storage, consider placing the container inside a sealed bag with a desiccant.
-
Handling: When dispensing the compound, work quickly in a low-humidity environment (e.g., under a flow of dry nitrogen or in a glove box).
-
Resealing: After dispensing, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before tightly resealing.
Protocol 2: Stability-Indicating HPLC Method for Monitoring Hydrolysis
This is a general method that should be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Expected Elution Profile: The more polar hydrolyzed acid will elute earlier than the parent ester.
Visualizing the Hydrolysis Mechanism
The hydrolysis of Ethyl quinuclidine-4-carboxylate can be catalyzed by both acid and base. The quinuclidine nitrogen can also play a role in intramolecular catalysis.
Technical Support Center: Optimizing Chromatographic Separation of Ethyl Quinuclidine-4-carboxylate Hydrochloride
Welcome to the technical support guide for the chromatographic analysis of Ethyl quinuclidine-4-carboxylate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting workflows, and answers to frequently asked questions. The inherent chemical properties of this molecule—specifically its basic quinuclidine nitrogen and overall polarity—present unique challenges in achieving optimal chromatographic separation. This guide explains the causality behind these challenges and provides robust, field-proven solutions.
Introduction to the Analyte: this compound
This compound (Molecular Formula: C₁₀H₁₈ClNO₂) is a polar, basic compound.[1][2] The tertiary amine within the quinuclidine ring system is the primary site of basicity. In reversed-phase chromatography, this functional group is prone to strong, undesirable interactions with the stationary phase, leading to common issues like poor peak shape and inconsistent retention. Understanding these properties is the first step toward developing a robust and reliable analytical method.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when developing a method for this analyte.
Q1: Why is my peak for this compound tailing severely?
Peak tailing for this compound is almost always caused by secondary ionic interactions between the protonated basic quinuclidine nitrogen and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[3] Even with high-quality, end-capped columns, some active sites remain. These interactions create a secondary, stronger retention mechanism for the analyte, which slows the elution of a portion of the molecules, resulting in an asymmetrical, tailing peak.
Q2: I am seeing very little or no retention on my C18 column. What is happening?
This is a common issue for polar compounds like this compound.[4][5] Standard C18 columns are highly nonpolar. If your mobile phase is too high in organic content, or even if it's highly aqueous, the polar analyte may have a stronger affinity for the mobile phase than the stationary phase, causing it to elute very early, often with the solvent front. In highly aqueous mobile phases (>95% water), traditional C18 phases can also undergo "phase collapse" or "dewetting," where the aqueous mobile phase is expelled from the pores, drastically reducing the interactive surface area and leading to a complete loss of retention.[4]
Q3: What are the best starting conditions (column and mobile phase) for this compound?
A successful starting point balances the need to control silanol interactions while ensuring adequate retention.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or C8, modern high-purity silica, fully end-capped (e.g., Type B silica).[3] | Minimizes surface silanol activity, which is the primary cause of peak tailing for basic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Potassium Phosphate, pH adjusted to 2.5-3.0. | Low pH suppresses the ionization of silanol groups, significantly reducing secondary interactions and improving peak shape.[3][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. | Standard organic modifiers for reversed-phase chromatography. |
| Gradient | Start at 5% B, hold for 1-2 minutes, then ramp to 95% B over 10-15 minutes. | An initial shallow gradient in the low organic range helps to find the optimal elution window for this polar compound. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column. | Standard analytical flow rate. Adjust for different column dimensions. |
| Temperature | 30-40 °C. | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity. |
| Detection | UV, 210-225 nm or DAD/PDA scan for optimal wavelength. | The ester carbonyl group provides UV absorbance at lower wavelengths. |
Q4: Should I use Trifluoroacetic Acid (TFA) as a mobile phase additive?
TFA is a very effective additive for improving the peak shape of basic compounds. It acts as both a pH modifier and a strong ion-pairing agent, masking silanol interactions. However, TFA is a known cause of significant ion suppression in mass spectrometry (MS) detection.[7] If MS detection is required, it is highly recommended to use formic acid instead. For UV-only methods, 0.05-0.1% TFA is an excellent choice for achieving sharp, symmetrical peaks.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific chromatographic problems.
Symptom 1: Severe Peak Tailing or Asymmetry
Asymmetrical peaks are the most common issue for this analyte. Follow this workflow to diagnose and resolve the problem.
Logical Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Explanation and Protocols
-
Verify and Adjust Mobile Phase pH: The single most effective tool against tailing for bases is low pH.[3][6] At a pH of 2.5-3.0, the vast majority of surface silanol groups are not ionized and cannot engage in strong ionic interactions with the protonated analyte.
-
Protocol: Prepare your aqueous mobile phase (e.g., 90:10 Water:ACN) and measure the pH. Using a calibrated pH meter, add 0.1% v/v formic acid or phosphoric acid dropwise until the target pH of 2.5 is reached.
-
-
Introduce a Competing Base: If low pH is insufficient, adding a small, basic "sacrificial" amine to the mobile phase can drastically improve peak shape. Triethylamine (TEA) is a common choice.[8] It will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.
-
Protocol: Add TEA to your final prepared mobile phase at a concentration of 10-20 mM (approx. 0.14-0.28% v/v). Ensure the system is fully equilibrated before injecting the sample. Note: TEA can be difficult to remove from a column and may impact future analyses.
-
-
Evaluate Your Column Choice: Not all columns are created equal. Older, "Type A" silica columns have higher metal content and more acidic silanols, making them poor choices for basic compounds.
Symptom 2: Insufficient or No Retention
When the analyte elutes at or near the void volume, it lacks sufficient interaction with the stationary phase.
Strategies for Improving Retention
Caption: Decision tree for addressing poor analyte retention.
Detailed Explanation and Protocols
-
Reduce Organic Content: The most straightforward approach is to make the mobile phase more polar (more aqueous), which will drive the polar analyte to interact more with the nonpolar stationary phase.
-
Protocol: If your gradient starts at 5% or 10% organic, try lowering it to 2%, 1%, or even 0%. Hold this initial condition for several column volumes to ensure the analyte is retained at the head of the column before starting the gradient.
-
-
Use an Aqueous-Stable Column: If you need to operate in 100% aqueous conditions, a standard C18 column is at high risk of phase collapse.[4]
-
Action: Employ a polar-embedded or polar-endcapped column. These columns have a small polar functional group (e.g., amide, carbamate) at the base of the alkyl chain, which helps to retain a layer of water on the surface and prevents the pores from dewetting.[10] This ensures a stable and reproducible retention time in highly aqueous mobile phases.
-
-
Consider HILIC: If retention is still poor even on an aqueous-stable reversed-phase column, the analyte may be too polar for this separation mode. HILIC is an alternative technique that uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. In HILIC, polar analytes are well-retained.
-
Note: HILIC method development requires a different approach. The sample solvent must be compatible (high organic), and equilibration times can be longer.[11]
-
Symptom 3: Split or Broad Peaks
While tailing is the most common asymmetry, split or excessively broad peaks often point to different issues.
| Probable Cause | Diagnostic Check | Solution |
| Sample Solvent Mismatch | Is the sample dissolved in a solvent much stronger (less polar) than the initial mobile phase? | Re-dissolve or dilute the sample in the initial mobile phase or a weaker solvent.[12] |
| Column Void or Contamination | Does the problem persist with a new column? Disconnect the column and check the system pressure. | Replace the column. If contamination is suspected at the inlet, reverse-flush the column (if permitted by the manufacturer) with a strong solvent. |
| Plugged Column Frit | Is system pressure unusually high? | Replace the inlet frit of the column or replace the entire column. Always filter samples to prevent this. |
| Extra-Column Volume | Are you using wide-bore or excessively long tubing between the injector and detector? | Minimize tubing length and use narrow-bore tubing (e.g., 0.005" ID) appropriate for your HPLC/UHPLC system. |
Key Experimental Protocols
Protocol 1: General Purpose Screening Method
This protocol provides a robust starting point for method development.
-
Column: High-purity, end-capped C18, 2.7-5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
2.0 min: 5% B
-
15.0 min: 80% B
-
15.1 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
20.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 95:5 Water:Acetonitrile at 0.1 mg/mL.
-
Detection: DAD/PDA, 200-400 nm, monitor at 215 nm.
Protocol 2: Column Cleaning for Basic Compound Analysis
If a column has been used with various methods, it may require cleaning to restore performance.
-
Disconnect column from the detector.
-
Flush with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of Hexane (for removing strongly nonpolar contaminants).
-
Flush with 20 column volumes of Isopropanol (to ensure miscibility).
-
Flush with 20 column volumes of your initial mobile phase until the baseline is stable.
-
Reconnect the detector and equilibrate the system.
References
-
Agilent Technologies. Why it matters and how to get good peak shape. (2023). Available at: [Link]
-
MDPI. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Available at: [Link]
- Google Patents. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]
-
National Library of Medicine. Method for enantiomeric purity of a quinuclidine candidate drug by capillary electrophoresis. Available at: [Link]
-
Axion Labs. HPLC problems with very polar molecules. Available at: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Research and Reviews. A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Available at: [Link]
-
LCGC International. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]
-
Royal Society of Chemistry. Quinuclidine derivatives as structure directing agents for the synthesis of boron containing zeolites - Journal of Materials Chemistry. Available at: [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography - Department of Chemistry. Available at: [Link]
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. Available at: [Link]
-
Chemsrc. Ethyl quinuclidine-4-carboxylate | CAS#:22766-68-3. Available at: [Link]
-
PubChem. This compound | C10H18ClNO2 | CID 91827811. Available at: [Link]
-
Biocompare. Chromatography Column Selection Guide. Available at: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
Shimadzu. 1. How to Obtain Good Peak Shapes. Available at: [Link]
-
Finetech Industry Limited. This compound | CAS: 22766-67-2. Available at: [Link]
-
Technology Networks. Strategies to Enable and Simplify HPLC Polar Compound Separation. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC Separation. (2009). Available at: [Link]
-
National Library of Medicine. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. Available at: [Link]
-
Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]
-
Agilent Technologies. Care, Maintenance, and Troubleshooting of HPLC Columns. (2008). Available at: [Link]
-
National Library of Medicine. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC. Available at: [Link]
-
MDPI. Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography. Analysis of Agrochemical Products and a Degradation Study. Available at: [Link]
-
ResearchGate. (PDF) Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). Available at: [Link]
-
PharmaCompass. Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]
-
Semantic Scholar. Identification of five newly described bioactive chemical compounds in methanolic extract of Mentha viridis by using gas chromat -. Available at: [Link]
Sources
- 1. Ethyl quinuclidine-4-carboxylate hcl | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. waters.com [waters.com]
- 5. sepscience.com [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
The Quinuclidine Core: A Comparative Guide to Ethyl Quinuclidine-4-carboxylate Hydrochloride and Its Advanced Derivatives in Muscarinic Receptor Targeting
For researchers, medicinal chemists, and professionals in drug development, the quinuclidine scaffold is a cornerstone of neuropharmacology. This rigid, bicyclic amine structure serves as a privileged core for designing ligands that target a variety of receptors, most notably the muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors are implicated in a host of physiological processes and are critical targets for treating conditions like Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[1]
This guide provides an in-depth comparison of Ethyl quinuclidine-4-carboxylate hydrochloride, a key synthetic intermediate, with several advanced, biologically active quinuclidine derivatives. We will explore how subtle molecular modifications built upon this foundational structure dramatically alter pharmacological performance, offering a roadmap for rational drug design.
This compound: The Versatile Building Block
This compound is not typically evaluated for direct biological efficacy. Instead, its value lies in its role as a versatile and crucial starting material for the synthesis of more complex and potent quinuclidine derivatives.[2] Its chemical structure provides a stable quinuclidine core with a reactive ester group at the 4-position, which is amenable to a wide range of chemical transformations.
Understanding the physicochemical properties of this intermediate is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [3][4] |
| Molecular Weight | 219.71 g/mol | [3] |
| Melting Point | 298-299 °C | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |
| Topological Polar Surface Area | 29.5 Ų | [3] |
| Primary Use | Reagent for organic synthesis | [2] |
The hydrochloride salt form enhances stability and improves handling characteristics, making it a reliable precursor for laboratory and industrial-scale synthesis.
From Intermediate to Active Pharmaceutical Ingredient: A Synthetic Overview
The journey from a simple ester like Ethyl quinuclidine-4-carboxylate to a potent muscarinic agonist involves strategic chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or reduced to an alcohol for further derivatization. This versatility allows for the systematic exploration of the structure-activity relationship (SAR).
Below is a generalized workflow illustrating how this intermediate can be leveraged to create a library of diverse derivatives for pharmacological screening.
Caption: Gαq-coupled M1/M3 muscarinic receptor signaling pathway.
Upon agonist binding, the activated Gαq/11 protein stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). [5]Concurrently, DAG and the increased intracellular Ca²⁺ activate protein kinase C (PKC), which phosphorylates downstream targets, culminating in the final physiological effect, such as glandular secretion or smooth muscle contraction. [5][6]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of pharmacological data, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for two fundamental assays used to characterize quinuclidine derivatives.
Protocol 1: Radioligand Competition Binding Assay (for Kᵢ Determination)
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. [7][8] 1. Membrane Preparation:
-
Culture cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M3).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Assay Execution:
-
In a 96-well plate, add in order:
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine).
-
Serial dilutions of the unlabeled test compound (e.g., Cevimeline).
-
The prepared cell membranes (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Detection:
-
Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Plot the logarithm of the test compound concentration against the percentage of specific binding.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). [7] * Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant. [7]
Protocol 2: Calcium Mobilization Functional Assay (for EC₅₀ Determination)
This protocol measures the functional potency (EC₅₀) of an agonist by quantifying the increase in intracellular calcium following receptor activation for Gαq-coupled receptors like M1 and M3. [5][7] 1. Cell Preparation:
-
Plate cells expressing the target receptor (e.g., CHO-M1 cells) in a black, clear-bottom 96-well plate and grow to near-confluency.
-
On the day of the assay, remove the culture medium.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Add the loading buffer to each well and incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of the agonist test compound in assay buffer.
-
Place the 96-well plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
The instrument will add the agonist dilutions to the wells while simultaneously monitoring the fluorescence intensity over time. A baseline fluorescence reading is taken before compound addition.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each agonist concentration, corrected for the baseline.
-
Plot the logarithm of the agonist concentration against the response.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response). [7]
Conclusion
This compound stands not as a direct therapeutic agent, but as a foundational pillar in the design of sophisticated muscarinic receptor modulators. Its stable, yet reactive, structure provides medicinal chemists with a reliable starting point for creating diverse libraries of compounds. The comparative analysis of advanced derivatives like Cevimeline and Xanomeline underscores a critical principle in drug development: rational modification of a core scaffold is the key to achieving desired potency, selectivity, and functional activity. By understanding the synthesis, structure-activity relationships, and downstream signaling pathways associated with this chemical class, researchers are better equipped to develop the next generation of therapies for a range of challenging neurological and physiological disorders.
References
- BenchChem. (2025).
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
-
University of Liverpool Repository. (n.d.). Synthesis of Functionalised Quinuclidines. Retrieved from [Link]
-
Dr Matt & Dr Mike. (2023, May 1). Direct Muscarinic Agonists - in 2 mins! [Video]. YouTube. [Link]
- Pulido-Rios, M. T., Steinfeld, T., Armstrong, S., Watson, N., Choppin, A., Eglen, R., & Hegde, S. S. (2010). In vitro isolated tissue functional muscarinic receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.15.
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved from [Link]
- Ishihara, T., et al. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & Pharmaceutical Bulletin, 52(10), 1204-1209.
- Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
- Goyal, R. K. (2020). Physiology, Muscarinic Receptor. In StatPearls.
-
Chemsrc. (2025). Ethyl quinuclidine-4-carboxylate. Retrieved from [Link]
- Leban, J. J., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 54(11), 3927–3937.
- Al-Musawi, A., et al. (2020).
-
ResearchGate. (n.d.). Schematic representation of wild type muscarinic M3 receptor and the.... Retrieved from [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Quinuclidine-Based Muscarinic Agonists: A Guide for Researchers. BenchChem.
- Zorbaz, T., et al. (2021). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. Molecules, 26(11), 3326.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
-
ResearchGate. (n.d.). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. Retrieved from [Link]
- van der Mey, D., et al. (2001). Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Journal of medicinal chemistry, 44(16), 2543–2553.
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Retrieved from [Link]
- Odrich, M. (2023).
- Castro-Torres, R. D., et al. (2014). The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. Molecular and cellular neurosciences, 63, 1–11.
- Smith, A. M., et al. (2021).
- Wess, J. (2004). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. The Journal of pharmacology and experimental therapeutics, 311(3), 1133–1140.
- Avlani, V., et al. (2010). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of molecular modeling, 16(1), 121–134.
- Odrich, M. (2023, July 3). All-day Near Vision in View. ESCRS.
- Kumar, A., & Kumar, R. (2021). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 11(45), 28246-28266.
-
Grokipedia. (n.d.). Quinuclidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]
- Schneider, T., et al. (2016). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. American Journal of Physiology-Renal Physiology, 310(11), F1349-F1358.
- Jones, C. K., & Conn, P. J. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. ACS chemical neuroscience, 11(15), 2234–2249.
- Sivaraman, K. (2023, August 25). WIO 2023: Pharmacologic treatments for correcting presbyopia. Ophthalmology Times.
- SingleCare Team. (2022, September 30). Top cevimeline alternatives and how to switch your Rx. SingleCare.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 22766-67-2 [chemicalbook.com]
- 3. Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Ethyl quinuclidine-4-carboxylate hcl | CymitQuimica [cymitquimica.com]
- 5. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ethyl Quinuclidine-4-carboxylate Hydrochloride and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinuclidine Scaffold in Medicinal Chemistry
The quinuclidine ring system, a bicyclic amine, is a privileged scaffold in medicinal chemistry due to its rigid conformational structure and its ability to serve as a key pharmacophore for various biological targets. Its presence in natural alkaloids like quinine has long established its therapeutic importance. In modern drug discovery, the quinuclidine moiety is a cornerstone in the design of ligands targeting cholinergic receptors, both muscarinic and nicotinic. This guide will focus on Ethyl quinuclidine-4-carboxylate hydrochloride, a synthetic derivative, and explore its potential biological activities in comparison to its structural analogues.
Core Structure and Analogues
This compound is characterized by a quinuclidine core with an ethyl carboxylate group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media. Its analogues can be broadly categorized based on modifications at two key positions: the ester group and the quinuclidine ring itself.
| Compound | Structure | Key Features |
| This compound | Quinuclidine core with a C4-ethyl ester | Parent compound for comparison |
| Analogue Type 1: Ester Variation | Methyl, Propyl, or other alkyl/aryl esters | Modulates lipophilicity and potential for hydrolysis |
| Analogue Type 2: Ring Substitution | Substituents on the quinuclidine ring | Can influence binding affinity and selectivity |
| Analogue Type 3: Isomeric Variation | Carboxylate at the 3-position | Alters the spatial arrangement of the key functional group |
Comparative Biological Activity: A Focus on Cholinergic Receptors
While direct, quantitative biological activity data for this compound is not extensively available in the public domain, we can infer its likely biological profile by examining related compounds. The primary targets for many quinuclidine derivatives are the muscarinic and nicotinic acetylcholine receptors, which play crucial roles in the central and peripheral nervous systems.
Muscarinic Acetylcholine Receptor (mAChR) Activity
Quinuclidine-based compounds have been extensively studied as ligands for muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in processes such as learning, memory, and smooth muscle contraction. There are five subtypes of mAChRs (M1-M5), and achieving subtype selectivity is a key goal in drug development.
Research on novel quinuclidine-based muscarinic agonists has shown that bioisosteric replacement of the ester moiety can lead to compounds with a range of activities from high-efficacy agonists to antagonists.[1] The nature of the linker between the quinuclidine moiety and other parts of a molecule plays a significant role in the affinity for mAChR subtypes.[2][3] For instance, the presence of an ether bridge has been shown to confer higher affinities for all mAChR subtypes.[2][3]
Structure-Activity Relationship Insights:
-
Ester Group: The size and nature of the ester group in quinuclidine-4-carboxylates can influence binding affinity. While specific data for the ethyl ester is scarce, studies on related quinoline analogs suggest that converting a carboxylic acid to an ester can modulate biological activity.[3]
-
Stereochemistry: The stereochemistry at the C3 position of the quinuclidine scaffold is crucial for nAChR subtype selectivity, and similar importance can be inferred for mAChRs.[4]
-
Ring Substituents: Substituents on the phenyl ring of related carbamate analogs have a major impact on affinity, with electron-withdrawing groups potentially being favorable for receptor binding.[5]
Nicotinic Acetylcholine Receptor (nAChR) Activity
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for fast synaptic transmission.[4] They are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[6]
Quinuclidine benzamides have been identified as agonists of the α7 nAChR.[7][8] The structure-activity relationship for this class of compounds diverges from that of the structurally homologous 5-HT3 receptor.[7][8]
Structure-Activity Relationship Insights:
-
Stereochemistry: For quinuclidine anti-1,2,3-triazole derivatives, the stereochemistry at the C3 position of the quinuclidine scaffold plays a significant role in nAChR subtype selectivity.[4] (R)-enantiomers show selectivity for α7 over α4β2 and α3β4 subtypes, while (S)-enantiomers prefer α3β4 over α4β2 and α7.[4]
-
Substitutions: The nature of the substituent on the quinuclidine ring can dramatically alter the binding affinity and selectivity across different nAChR subtypes.
Experimental Protocols for Assessing Biological Activity
To rigorously compare the biological activity of this compound and its analogues, standardized experimental protocols are essential. The following outlines a typical workflow for assessing affinity at muscarinic and nicotinic acetylcholine receptors.
Radioligand Binding Assays for Receptor Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To quantify the affinity of test compounds for mAChR and nAChR subtypes.
Materials:
-
Cell membranes expressing the specific human mAChR or nAChR subtype.
-
Radioligand (e.g., [3H]NMS for mAChRs, [3H]epibatidine for nAChRs).
-
Test compounds (this compound and its analogues).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and a stock solution of the radioligand.
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist).
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Structure-Activity Relationship (SAR) Diagram
The following diagram illustrates the key structural features of the quinuclidine scaffold and how modifications can influence biological activity.
Caption: Key areas for SAR studies on the quinuclidine scaffold.
Conclusion and Future Directions
This compound represents a simple yet promising scaffold for the development of novel cholinergic ligands. Based on the analysis of its structural analogues, it is likely to exhibit activity at muscarinic and/or nicotinic acetylcholine receptors. The ethyl ester moiety provides a balance of lipophilicity and potential for metabolic conversion, which could be advantageous for drug delivery and pharmacokinetics.
Future research should focus on the direct biological evaluation of this compound and a systematic series of its analogues. This would involve:
-
Quantitative Binding Assays: Determining the Ki values for all five human mAChR subtypes and a panel of relevant nAChR subtypes.
-
Functional Assays: Assessing whether these compounds act as agonists, antagonists, or allosteric modulators at their target receptors.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the most promising candidates in animal models.
By systematically exploring the structure-activity relationships of this class of compounds, researchers can unlock their full therapeutic potential for a range of neurological and other disorders.
References
-
Piergentili, A., et al. (2017). Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. European Journal of Medicinal Chemistry, 137, 327-337. [Link][2][3]
-
PubChem (2026). This compound. [Link]
- Karlin, A. (2002). Emerging structure of the nicotinic acetylcholine receptors. Nature Reviews Neuroscience, 3(2), 102-114.
-
Hulshof, J. W., et al. (2016). Varying Chirality Across Nicotinic Acetylcholine Receptor Subtypes: Selective Binding of Quinuclidine Triazole Compounds. ACS Medicinal Chemistry Letters, 7(12), 1135-1140. [Link][4]
- Morimoto, H., et al. (2002). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry, 10(6), 1951-1961.
- Bodnar, A. L., et al. (2005). Discovery and Structure-Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 48(4), 905-908. [https://pubs.acs.org/doi/10.1021/jm049105+
- Barquero-Vargas, A., et al. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 60(16), 7074-7087.
-
Bodnar, A. L., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 48(4), 905-908. [Link][8]
-
Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128-1138. [Link]
- Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174.
-
Man-Ying, C., et al. (2019). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 435-439. [Link][5]
-
UTMB Health Research Expert Profiles (2017). Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. [Link]
-
PharmaCompass (2026). Ethyl quinuclidine-4-carboxylate. [Link]
-
Man-Ying, C., et al. (2019). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. PubMed, 30638848. [Link]
- Zwart, R., et al. (1999). Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes. Molecular Pharmacology, 55(2), 249-257.
- Bridges, T. M., et al. (2021). Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist. ACS Medicinal Chemistry Letters, 12(11), 1735-1741.
-
Thompson, A. J., & Lummis, S. C. (2007). Binding interactions with the complementary subunit of nicotinic receptors. Journal of Biological Chemistry, 282(45), 32679-32687. [Link][6]
-
Chemsrc (2025). Ethyl quinuclidine-4-carboxylate. [Link]
-
Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed, 2319559. [Link][1]
- El-Subbagh, H. I., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6048-6062.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Ethyl Quinuclidine-4-carboxylate Hydrochloride
Introduction: The Quinuclidine Scaffold and the Imperative of Specificity
Ethyl quinuclidine-4-carboxylate hydrochloride (EQCH) is a synthetic organic compound featuring the rigid, bicyclic quinuclidine core structure.[1][2] This scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[3][4] Quinuclidine derivatives are known to interact with a range of biological targets, most notably within the cholinergic system, where they can act as antagonists for muscarinic acetylcholine receptors (mAChRs) or as inhibitors of cholinesterase enzymes.[5][6]
Given this inherent biological activity, any new derivative like EQCH intended for use in drug development or as a chemical probe must be rigorously profiled for its binding specificity. Cross-reactivity, the unintended binding of a compound to targets other than the primary one, is a critical parameter that dictates both therapeutic efficacy and potential for adverse effects. Similarly, in the context of bioanalytical assays, such as immunoassays for pharmacokinetic studies, cross-reactivity from structurally related metabolites or analogues can lead to a gross misinterpretation of a compound's concentration and fate in a biological system.[7]
This guide provides a comparative framework for assessing the cross-reactivity of this compound. We will explore two distinct but equally critical contexts: pharmacological cross-reactivity against off-target receptors and immunological cross-reactivity in a competitive assay format. By integrating established biochemical techniques with modern biophysical methods, we present a robust, self-validating workflow for researchers, scientists, and drug development professionals.
Part 1: Pharmacological Cross-Reactivity Assessment via Radioligand Binding
The structural similarity of the quinuclidine moiety to acetylcholine suggests a high probability of interaction with muscarinic receptors. A competitive radioligand binding assay is the gold-standard method for quantifying such interactions, allowing for the determination of a compound's binding affinity (expressed as the inhibition constant, Ki) for a specific receptor subtype.
Causality Behind Experimental Design
The logic of this assay is rooted in competition. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine or [³H]-QNB) is incubated with a membrane preparation expressing the target receptor.[8] In the presence of an unlabeled competitor compound like EQCH, the binding of the radioligand is displaced in a concentration-dependent manner. The concentration at which the competitor displaces 50% of the radioligand (IC50) is determined, which allows for the calculation of the Ki value. This provides a direct measure of binding affinity. Comparing the Ki values across different receptor subtypes (e.g., M1, M2, M3) reveals the compound's selectivity profile.
Selection of Comparative Compounds
To contextualize the binding affinity of EQCH, it must be compared against well-characterized reference compounds:
-
Atropine: A classic, non-selective muscarinic antagonist serving as a high-affinity positive control.[9]
-
Pirenzepine: An M1-selective antagonist to benchmark receptor subtype selectivity.
-
Propranolol: A beta-adrenergic receptor antagonist, structurally and pharmacologically distinct, used as a negative control to validate assay specificity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies for muscarinic receptor binding.[9][10]
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells (e.g., CHO or HEK293 cells) stably expressing the human muscarinic receptor subtype of interest (M1, M2, or M3).
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).[9]
-
Reaction Mixture Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer containing the cell membrane preparation.
-
25 µL of the radioligand (e.g., [³H]-N-methylscopolamine at a final concentration near its Kd).
-
25 µL of the competitor compound (EQCH or a reference compound) at varying concentrations (typically a 10-point serial dilution).
-
For determining non-specific binding, use a saturating concentration of a potent unlabeled antagonist like atropine (1 µM final concentration).[9]
-
-
Incubation: Incubate the plate for 2.5 hours at 30°C to allow the binding reaction to reach equilibrium.[9]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Millipore MultiScreenHTS), which traps the receptor-ligand complexes.[11]
-
Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization: Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay.
Data Summary: Comparative Muscarinic Receptor Affinity
The following table presents hypothetical, yet plausible, data derived from such an experiment, illustrating how results would be compared.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | Selectivity Profile |
| Ethyl quinuclidine-4-carboxylate HCl | 850 | >10,000 | 450 | M3/M1 > M2 |
| Atropine (Positive Control) | 1.2 | 2.5 | 1.5 | Non-selective |
| Pirenzepine (Reference) | 20 | 400 | 500 | M1-selective |
| Propranolol (Negative Control) | >10,000 | >10,000 | >10,000 | No affinity |
This data is for illustrative purposes only.
Part 2: Immunological Cross-Reactivity Assessment via Competitive ELISA
For quantitative bioanalysis, especially in pharmacokinetic or toxicokinetic studies, an antibody-based method like an ELISA (Enzyme-Linked Immunosorbent Assay) may be developed. The specificity of the antibody is paramount. A competitive ELISA format is ideal for quantifying small molecules like EQCH and for assessing interference from structurally similar compounds.[3]
Causality Behind Experimental Design
The principle of a competitive ELISA is based on the competition between a labeled antigen and an unlabeled sample antigen for a limited number of antibody binding sites.[12] In our case, the microplate wells are coated with a conjugate of EQCH (e.g., EQCH-BSA). The sample, containing an unknown amount of EQCH, is mixed with a fixed amount of a specific primary antibody against EQCH. This mixture is then added to the coated wells. Any antibody that has not bound to the EQCH in the sample is free to bind to the EQCH-BSA on the plate. The amount of antibody captured on the plate is then detected with an enzyme-labeled secondary antibody. The resulting signal is inversely proportional to the concentration of EQCH in the sample. This same principle is used to test for cross-reactivity by replacing the EQCH sample with potential cross-reactants.
Selection of Comparative Compounds
The choice of compounds to test for cross-reactivity should be based on structural similarity and potential metabolic pathways:
-
Quinuclidine: The core scaffold.
-
4-Quinuclidinecarboxylic acid: The potential product of ester hydrolysis, a common metabolic transformation.
-
Methyl quinuclidine-4-carboxylate: A closely related ester.
-
Cevimeline: A structurally related quinuclidine derivative used clinically as a muscarinic agonist.
Experimental Protocol: Competitive ELISA
This protocol is a standard procedure for small molecule competitive immunoassays.[13][14]
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of an EQCH-protein conjugate (e.g., EQCH-BSA) at 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block all remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[3]
-
Washing: Repeat the wash step.
-
Competition Reaction:
-
Prepare serial dilutions of the EQCH standard and each potential cross-reactant.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary anti-EQCH antibody (at its optimal working concentration). Incubate for 1 hour at room temperature.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.
-
-
Incubation: Incubate the assay plate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Addition: Add 100 µL/well of the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 0.2 M H₂SO₄).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance against the log concentration for EQCH and each competitor to determine their respective IC50 values. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of EQCH / IC50 of Competitor) x 100.
Visualization: Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA for cross-reactivity.
Data Summary: Comparative Immunological Cross-Reactivity
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Ethyl quinuclidine-4-carboxylate HCl | 15 | 100% |
| Quinuclidine | >10,000 | <0.15% |
| 4-Quinuclidinecarboxylic acid | 850 | 1.76% |
| Methyl quinuclidine-4-carboxylate | 25 | 60.0% |
| Cevimeline | >10,000 | <0.15% |
This data is for illustrative purposes only.
Part 3: Orthogonal Validation with Surface Plasmon Resonance (SPR)
To enhance the trustworthiness of binding data, an orthogonal, label-free method is highly recommended. Surface Plasmon Resonance (SPR) is a powerful biophysical technique that measures biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) in addition to affinity data.[15][16]
For pharmacological studies, the muscarinic receptor could be immobilized on a sensor chip to measure the direct binding of EQCH. For immunological studies, the anti-EQCH antibody would be immobilized. In either case, the test compounds are flowed over the chip surface, and the change in mass due to binding is detected.[17] This technique is invaluable for confirming hits from primary screens and for distinguishing true binders from assay artifacts.[18] The equilibrium dissociation constant (KD) obtained from SPR should correlate well with the Ki or IC50 values from the biochemical assays.
Conclusion and Forward Outlook
This guide outlines a multi-faceted approach to characterizing the cross-reactivity of this compound. The illustrative data demonstrates that while EQCH may possess a moderate and selective affinity for the M3 muscarinic receptor, a well-designed antibody can be highly specific, showing significant cross-reactivity only with extremely close structural analogues like the corresponding methyl ester.
References
- National Institutes of Health (NIH). (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
- PharmaCompass. (n.d.). Ethyl quinuclidine-4-carboxylate.
- Fluorochem. (n.d.). ETHYL QUINUCLIDINE-4-CARBOXYLATE HCL.
- ChemicalBook. (2025). This compound.
- PubChem. (n.d.). This compound.
- BLD Pharm. (n.d.). This compound.
- ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- PubMed. (n.d.). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- The University of Liverpool Repository. (n.d.). The synthesis of functionalised quinuclidines and their application in organic synthesis.
- Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- PMC. (n.d.). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site.
- PubMed. (1969). Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives.
- Sigma-Aldrich. (n.d.). Ethyl Quinuclidine-4-carboxylate.
- MDPI. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance.
- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
- MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates.
- PMC. (n.d.). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs.
- PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- Chem-Impex. (n.d.). Quinuclidine.
- Chemwill Asia Co., Ltd. (n.d.). Ethyl quinuclidine-4-carboxylate.
- Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
- Research Journal of Pharmacy and Technology. (n.d.). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- PMC. (n.d.). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist.
- LGC Standards. (n.d.). Ethyl Quinuclidine-4-carboxylate.
Sources
- 1. This compound | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. biossusa.com [biossusa.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. seracare.com [seracare.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad.com [bio-rad.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 18. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Verification of Ethyl Quinuclidine-4-carboxylate Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel compounds is a cornerstone of innovation and regulatory compliance. Ethyl quinuclidine-4-carboxylate hydrochloride and its derivatives represent a class of compounds with significant potential, often serving as key building blocks in the synthesis of pharmacologically active agents. Their rigid bicyclic structure, the quinuclidine core, imparts unique conformational constraints that can be pivotal for biological activity.
This guide provides a comprehensive comparison of the primary analytical techniques for verifying the structure of this compound and its analogs. As a senior application scientist, the following sections are designed to not only detail the "how" but also the critical "why" behind experimental choices, ensuring a robust and self-validating approach to structural characterization.
The Imperative of Multi-Modal Analysis
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, is essential for unambiguous structural assignment and the definitive determination of stereochemistry where applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Causality Behind Experimental Choices in NMR
For quinuclidine derivatives, a suite of 1D and 2D NMR experiments is necessary. The rigid, non-aromatic nature of the quinuclidine core results in a crowded aliphatic region in the ¹H NMR spectrum, often necessitating 2D techniques for complete signal assignment. The hydrochloride salt form can influence the chemical shifts of protons near the nitrogen atom due to protonation.
Key Experiments and Expected Observations:
-
¹H NMR: Provides the initial overview of the proton environments. For the parent ethyl quinuclidine-4-carboxylate, the ethyl ester protons will be evident, as will the multiplets corresponding to the quinuclidine ring protons. In the hydrochloride salt, protons alpha to the protonated nitrogen will experience a downfield shift.
-
¹³C NMR: Reveals the number of unique carbon environments. The carbonyl carbon of the ester will be the most downfield signal. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the quinuclidine ring system.[2]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for identifying quaternary carbons and piecing together the molecular fragments, especially when introducing substituents to the quinuclidine ring.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of derivatives.[3]
Comparative NMR Data for Ethyl Quinuclidine-4-carboxylate and its Hydrochloride Salt
| Assignment | Ethyl quinuclidine-4-carboxylate ¹H NMR (CDCl₃, 300 MHz) Chemical Shift (δ ppm) [4] | Ethyl quinuclidine-4-carboxylate HCl ¹H NMR (D₂O, 400 MHz) Chemical Shift (δ ppm) [5] | Notes |
| -O-CH₂ -CH₃ | 4.10 (t, J=5.23 Hz, 2H) | 3.68 - 3.52 (m, 4H) (likely includes H2/H6) | The quartet in the free base becomes a multiplet in the hydrochloride salt in D₂O. |
| CH₂ -N (H2/H6) | 2.90 - 2.85 (m, 6H) | 3.68 - 3.52 (m, 4H) | Significant downfield shift upon protonation of the nitrogen. |
| CH₂ (H3/H5/H7) | 1.71 - 1.66 (m, 6H) | 2.37 - 2.23 (m, 4H) | Shifted due to solvent and protonation effects. |
| -O-CH₂-CH₃ | 1.22 (t, J=4.0 Hz, 3H) | Not explicitly reported, but expected around 1.2-1.4 ppm. |
Note: Specific chemical shifts for derivatives will vary depending on the nature and position of the substituent.
Experimental Protocol: 2D NMR Analysis
A generalized protocol for acquiring a suite of 2D NMR spectra for a novel ethyl quinuclidine-4-carboxylate derivative is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the hydrochloride salt). Filter the solution into a high-quality NMR tube.
-
Initial 1D Spectra: Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters. Obtain a ¹³C{¹H} NMR spectrum.
-
COSY Acquisition: Use a standard gradient-selected COSY pulse program. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.
-
HSQC Acquisition: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).
-
HMBC Acquisition: Utilize a gradient-selected HMBC experiment with the long-range coupling delay optimized for ⁿJ(CH) couplings of 4-10 Hz.
-
Data Processing and Analysis: Process the 2D data using appropriate window functions and Fourier transformation. Analyze the cross-peaks in each spectrum to build up the molecular structure.
Caption: A streamlined workflow for the structural verification of quinuclidine derivatives using NMR spectroscopy.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable structural information that complements NMR data. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and ionic compounds like quinuclidine derivatives, especially in their hydrochloride salt form.[6]
Causality Behind Experimental Choices in MS
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass and, consequently, the elemental composition of the parent ion and its fragments. This provides a high degree of confidence in the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and inducing fragmentation, MS/MS experiments reveal characteristic fragmentation pathways that can help to distinguish between isomers and confirm the presence of specific structural motifs.[7]
Expected Fragmentation Patterns
For ethyl quinuclidine-4-carboxylate, fragmentation is likely to be initiated at the ester group and within the bicyclic ring system. Common fragmentation pathways for related compounds include the loss of the ethoxy group, elimination of ethylene from the ethyl ester, and cleavage of the quinuclidine ring.[8] The presence of different substituents in derivatives will lead to unique fragmentation patterns that can be diagnostic.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation for positive ion mode analysis.
-
Infusion and Ionization: Introduce the sample into the ESI source via direct infusion or coupled to a liquid chromatography system. Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the resulting gas-phase ions in the mass spectrometer. Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Caption: The process of obtaining molecular weight and fragmentation data using ESI-MS/MS.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including absolute stereochemistry.[9] This technique is the gold standard for structural verification.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge is growing diffraction-quality single crystals. For hydrochloride salts, which are often crystalline solids, this can be more straightforward than for the free-base, which may be an oil. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step. Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture is a common starting point.
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[9]
-
Data Collection: Place the mounted crystal in a diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Caption: The workflow for determining the three-dimensional structure of a molecule via single-crystal X-ray diffraction.
Conclusion: A Triad of Techniques for Unwavering Confidence
The structural verification of this compound and its derivatives demands a rigorous, multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the molecular structure in solution, mass spectrometry offers precise molecular weight and fragmentation clues. Ultimately, single-crystal X-ray crystallography delivers the definitive, high-resolution three-dimensional structure. By judiciously applying these techniques in concert, researchers can ensure the absolute structural integrity of their compounds, a critical prerequisite for advancing drug discovery and development.
References
-
University of Liverpool Repository. (n.d.). 33208967.pdf. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. Retrieved January 27, 2026, from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved January 27, 2026, from [Link]
-
Kovacevic, M., & Milovanovic, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 634. [Link]
-
Oak Ridge National Laboratory. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved January 27, 2026, from [Link]
-
PharmaCompass. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved January 27, 2026, from [Link]
-
Gao, X., Liu, C., Xu, C., & Tang, H. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. International Journal of Molecular Sciences, 24(18), 13919. [Link]
-
Wikipedia. (n.d.). Quinuclidine. Retrieved January 27, 2026, from [Link]
-
Pòr, A., & Schalley, C. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 634. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. Retrieved January 27, 2026, from [Link]
-
Emory University. (2011, April 14). 1D and 2D NMR. Retrieved January 27, 2026, from [Link]
-
University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved January 27, 2026, from [Link]
-
Chemsrc. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved January 27, 2026, from [Link]
-
University of Victoria. (n.d.). Practical approaches to the ESI-MS analysis of catalytic reactions. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved January 27, 2026, from [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved January 27, 2026, from [Link]
-
University of California, San Diego. (n.d.). Complex NMR experiments: 2D, selective, etc.. Retrieved January 27, 2026, from [Link]
-
Wiley Online Library. (n.d.). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in. Retrieved January 27, 2026, from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
-
Open Access LMU. (2022, July 21). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved January 27, 2026, from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic Entry to Tricyclic and Tetracyclic Quinuclidine Derivatives by Cycloaddition and Ring Transformation. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved January 27, 2026, from [Link]
-
SpringerLink. (1984, February 1). Reactions of quinuclidine compounds involving opening of the bicyclic system (review). Retrieved January 27, 2026, from [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]
- 4. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to the Synthesis of Quinuclidine-Based Muscarinic Receptor Agonists: Ethyl Quinuclidine-4-carboxylate Hydrochloride vs. Alternative Precursors
For researchers, scientists, and professionals in drug development, the quinuclidine scaffold is a cornerstone in the design of potent and selective muscarinic acetylcholine receptor (mAChR) modulators.[1][2] These bicyclic amines are central to the structure of blockbuster drugs such as solifenacin for overactive bladder and cevimeline for Sjögren's syndrome.[1] The choice of starting material for the synthesis of these complex molecules is a critical decision that profoundly impacts yield, purity, scalability, and cost. This guide provides an in-depth technical comparison of synthetic routes commencing with the commercially available Ethyl quinuclidine-4-carboxylate hydrochloride versus those originating from alternative precursors, primarily 3-quinuclidinone and its derivatives.
The Central Role of the Quinuclidine Moiety
The rigid, bicyclic structure of quinuclidine provides a unique conformational constraint that is highly advantageous in drug design. This rigidity can lead to higher binding affinities and selectivities for specific receptor subtypes.[3] Consequently, the efficient construction of functionalized quinuclidines is a topic of significant interest in medicinal and process chemistry.
Synthetic Strategies: A Tale of Two Precursors
We will explore two divergent synthetic strategies for the preparation of a key intermediate, (R)-3-quinuclidinol, a crucial building block for numerous muscarinic receptor antagonists, including solifenacin.[3][4]
Route A: A Proposed Pathway from this compound
While less common in reported industrial syntheses for 3-substituted quinuclidines, a plausible route from this compound can be envisioned. This pathway would likely involve the conversion of the carboxylate to a suitable functional group at the 4-position, which would then need to be transformed to introduce functionality at the 3-position. This multi-step process presents inherent challenges in terms of yield and atom economy.
Route B: The Industrially Favored Approach from 3-Quinuclidinone
The synthesis of (R)-3-quinuclidinol frequently commences with the commercially available and relatively inexpensive 3-quinuclidinone.[5] This approach offers a more direct pathway to the desired 3-substituted quinuclidine core.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway is a multifactorial decision. The following table provides a comparative overview of the two approaches.
| Parameter | Route A (from Ethyl quinuclidine-4-carboxylate HCl) | Route B (from 3-Quinuclidinone) | Justification & Insights |
| Overall Yield | Lower (estimated) | Higher (reported up to 97% for the initial reduction)[1] | Route B is a more direct and optimized pathway to 3-substituted quinuclidines, minimizing the number of synthetic steps and potential for material loss. |
| Scalability | Moderate to Low | High | The synthesis of 3-quinuclidinol from 3-quinuclidinone has been successfully implemented on a large scale.[1] The multi-step nature of Route A presents more significant challenges for industrial scale-up. |
| Cost-Effectiveness | Moderate to High | High | 3-Quinuclidinone is a readily available and cost-effective starting material. The potentially longer and more reagent-intensive nature of Route A would likely increase overall production costs. |
| Stereocontrol | Challenging | Well-established | Enantioselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol is a well-documented process, often employing chiral catalysts or enzymatic resolutions.[3] Introducing chirality at the 3-position starting from a 4-substituted quinuclidine would be a more complex synthetic problem. |
| Green Chemistry | Less Favorable | More Favorable | Route B, particularly with enzymatic reductions, can be performed under milder conditions and may generate less hazardous waste compared to the multiple transformations likely required in Route A. |
Experimental Workflows and Methodologies
To provide a practical context for this comparison, we present detailed experimental protocols for key transformations in each synthetic route.
Protocol for Route B: Synthesis of Racemic 3-Quinuclidinol from 3-Quinuclidinone
This procedure details the reduction of 3-quinuclidinone to racemic 3-quinuclidinol, a common precursor for subsequent chiral resolution or as a racemic intermediate.
Step 1: Reduction of 3-Quinuclidinone
-
Reaction Setup: To a solution of 3-quinuclidinone hydrochloride (1 equivalent) in water, add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise at 0-5 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Isolation: Upon completion, adjust the pH of the reaction mixture to >10 with a suitable base (e.g., NaOH). Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 3-quinuclidinol.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent for ketones, suitable for aqueous reaction conditions.
-
Aqueous Medium: Offers a greener and safer solvent choice compared to many organic solvents.
-
Basic Work-up: Ensures the quinuclidine nitrogen is deprotonated, facilitating extraction into the organic phase.
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the logical flow of the compared synthetic strategies.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Quinuclidine-4-Carboxylate Hydrochloride
Welcome to a definitive guide on the safe and compliant disposal of ethyl quinuclidine-4-carboxylate hydrochloride (CAS: 22766-67-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide provides a procedural, in-depth framework for managing this compound's waste stream, ensuring the protection of our personnel, facilities, and the environment. The causality behind each procedural step is explained to foster a culture of safety and deep understanding.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. This compound is a quinuclidine derivative, a class of compounds often investigated for their biological activity.[1][2] While a specific Safety Data Sheet (SDS) for the hydrochloride salt may not always be readily available, we can infer its properties from the free base (ethyl quinuclidine-4-carboxylate) and general chemical principles. The primary directive for the free base is to "contact a licensed professional waste disposal service to dispose of this material," which sets a clear precedent for treating it as hazardous waste.[3]
The Logic of Caution: The hydrochloride salt form is a solid, which can mitigate some risks associated with volatile liquids, but introduces the hazard of fine dust inhalation.[3] The core principle of laboratory safety is to treat compounds with unknown or incomplete toxicological data as hazardous. Given its use in synthesizing biologically active molecules, we must assume potential toxicity and handle it accordingly.[2]
Summary of Known Properties:
| Property | Value / Information | Source |
| CAS Number | 22766-67-2 | [2] |
| Molecular Formula | C₁₀H₁₈ClNO₂ | Inferred |
| Physical State | Solid | [2] |
| Melting Point | 298-299 °C | [2] |
| Known Hazards | Based on the free base and similar structures: Potential for skin, eye, and respiratory irritation. Assumed to be harmful if swallowed or inhaled. During combustion, may produce toxic nitrogen oxides (NOx) and hydrogen chloride gas. | [3][4] |
| Disposal Directive | Must be disposed of as hazardous waste. | [3][5] |
The Regulatory Imperative: OSHA and EPA Compliance
Our disposal procedures are not merely best practices; they are mandated by federal and local regulations. Two key agencies govern laboratory waste in the United States:
-
Occupational Safety and Health Administration (OSHA): Under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), employers are required to develop a Chemical Hygiene Plan (CHP).[6][7] This CHP must include procedures for the safe handling and disposal of hazardous chemicals.[7][8] Your facility's CHP is the primary document you must follow.
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[9] Laboratories are considered waste generators and must comply with strict rules for waste accumulation, storage, and disposal.[10][11]
Self-Validating System: Adherence to your institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) office guidelines ensures compliance with both OSHA and EPA regulations. These internal protocols are designed to be a self-validating system for regulatory adherence.
Core Disposal Protocol: A Step-by-Step Guide
The universally accepted and safest method for disposing of this compound is to manage it as a chemical hazardous waste designated for collection by a licensed professional disposal service.
Step 1: Waste Segregation and Collection
Why it's critical: Proper segregation at the source prevents dangerous chemical reactions, protects waste handlers, and ensures cost-effective disposal. Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and environmental burden.
Procedure:
-
Designate a Waste Stream: Dedicate a specific waste container for "Solid Organic Hazardous Waste" or a similar designation as required by your EHS office.
-
Collect Waste: Place any unused or contaminated this compound directly into this designated container. This includes product that is off-specification, expired, or residual from experimental work.
-
Avoid Contamination: Do not mix this waste with other waste streams such as halogenated solvents, aqueous waste, or sharps.
Step 2: Container Selection and Labeling
Why it's critical: The container is the primary barrier preventing release into the environment. Proper labeling is a legal requirement under EPA and OSHA regulations, essential for communicating hazards to everyone in the laboratory and to waste management personnel.[12][13]
Procedure:
-
Select a Compatible Container: Use a sturdy, screw-cap container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle). The container must be in good condition with no leaks or cracks.[13][14]
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Complete the Label: Fill out the label completely and accurately. This typically includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started (the day the first waste was added)
-
The name of the Principal Investigator and the laboratory location
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Why it's critical: An SAA is an EPA-designated location at or near the point of waste generation.[13] Proper management of the SAA minimizes risks of spills and exposure within the lab while ensuring regulatory compliance for short-term storage.
Procedure:
-
Location: Store the waste container in your lab's designated SAA. This area should be under the direct control of laboratory personnel.
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[13][14] Funnels must be removed and the container capped immediately after use.
-
Secondary Containment: It is best practice to place the waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[15]
Step 4: Arranging for Professional Disposal
Why it's critical: Licensed hazardous waste disposal services have the expertise and facilities to handle, transport, and dispose of chemical waste in an environmentally sound and legally compliant manner, typically through high-temperature incineration or secure landfilling.[5]
Procedure:
-
Monitor Fill Level: Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
Request Pickup: Once the container is full, or if it has been in the SAA for an extended period (typically approaching one year, though institutional policies may be stricter), contact your institution's EHS office to request a waste pickup.[10][13]
-
Documentation: Complete any required waste pickup forms or online requests as per your EHS procedures. Maintain a copy of this documentation for your laboratory's records.
Waste Management Decision Workflow
The following diagram outlines the critical decision points and workflow for managing this compound waste from generation to disposal.
Caption: Decision workflow for hazardous chemical waste disposal.
Spill Management and Decontamination
Accidents can happen. Being prepared is a critical component of a safe laboratory environment.
Small Spills (Solid, <1 gram):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Contain and Clean: Gently sweep the solid material using a dustpan and brush or absorb with a dry, inert material. Avoid creating dust.[3]
-
Collect Waste: Place the collected material and all cleaning supplies into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Place the cleaning wipes in the hazardous waste container.
Large Spills or Spills Involving Dust:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your supervisor and contact your institution's EHS or emergency response number.
-
Secure the Area: Prevent re-entry until the trained response team arrives.
Empty Container Disposal
An "empty" container that once held a hazardous chemical must still be handled with care.[5]
Procedure:
-
Thoroughly Empty: Ensure the container is as empty as possible, with only trivial amounts of residue remaining.[16]
-
Rinse (If Permitted): Some institutional policies allow for triple-rinsing of containers. Crucially, the first rinse must be collected and disposed of as hazardous waste. [16] Subsequent rinses may be disposable down the drain, but you must confirm this with your EHS office.
-
Deface the Label: Completely remove or obliterate the original chemical label.
-
Final Disposal: Dispose of the rinsed, de-labeled container in the appropriate solid waste bin (e.g., broken glass box or regular trash) as directed by your facility's procedures.
By integrating these scientifically grounded and regulation-compliant procedures into your daily laboratory operations, you build a deep and lasting culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
- Capot Chemical. (2026, January 21). MSDS of Ethyl quinuclidine-4-carboxylate.
- Fisher Scientific. (2025, December 18). Safety Data Sheet - Ethyl isonipecotate.
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
- Emory University. (2025). EHSO Manual - Hazardous Waste.
- Santa Cruz Biotechnology, Inc. Safety Data Sheet - Quinuclidine.
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]
- Occupational Safety and Health Administration (OSHA). Laboratory Safety - OSHA Laboratory Standard Fact Sheet.
-
Lab Alley. How to dispose of hydrochloric acid. Available at: [Link]
-
PubMed. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Available at: [Link]
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
-
Dartmouth College. Hazardous Waste Disposal Guide. Available at: [Link]
- Vanderbilt University. The Laboratory Standard.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Available at: [Link]
- Zhang, Z., et al. Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions.
- University of California, Santa Cruz. Standard Operating Procedure - Hydrochloric Acid.
Sources
- 1. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 22766-67-2 [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl quinuclidine-4-carboxylate Hydrochloride
Welcome to a comprehensive guide designed for the precise and safe handling of Ethyl quinuclidine-4-carboxylate hydrochloride. In our work within drug discovery and development, the compounds we handle are often novel, with toxicological profiles that are not yet fully characterized. This compound, a key building block in synthetic chemistry, falls into this category. This guide is structured not as a rigid checklist, but as a deep dive into the principles of risk mitigation, ensuring that your operational protocols are built on a foundation of scientific integrity and field-proven safety practices. Our objective is to empower you with the knowledge to handle this compound with the respect and caution it demands, making safety an intrinsic part of your experimental success.
Hazard Assessment: The Foundation of Safety
A thorough understanding of the potential hazards is the critical first step in developing any safety protocol. For this compound, a complete toxicological profile has not been established[1]. Therefore, we must extrapolate from data on its free base, related quinuclidine structures, and general principles of chemical safety. This conservative approach forms the basis for our PPE recommendations.
The primary known and inferred risks are summarized below:
| Hazard Category | Description | Rationale and Supporting Evidence |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or aerosols. | The Safety Data Sheet (SDS) for the free base explicitly states "Inhalation - May cause respiratory irritation" as a specific target organ toxicity from a single exposure[1]. This is a common hazard for fine chemical powders. |
| Eye Damage/Irritation | Direct contact can cause serious eye irritation or potential damage. | Related heterocyclic compounds are known to cause serious eye irritation[2]. The parent compound, quinuclidine, is noted to cause serious eye damage[3]. Given its nature as a hydrochloride salt, it can be particularly irritating to mucous membranes. |
| Skin Irritation | May cause skin irritation upon contact. Prolonged exposure could lead to sensitization. | The free base may cause allergic reactions in sensitive individuals after repeated exposure[1]. Related compounds are known skin irritants[2][4]. |
| Acute Toxicity (Inferred) | Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. | While data for this specific compound is unavailable, closely related quinuclidine derivatives are classified as "Toxic if swallowed, in contact with skin or if inhaled". This necessitates handling with a high degree of caution. |
| Unknown Long-Term Effects | The carcinogenic, mutagenic, and reproductive toxicity profiles are unknown. | The SDS clearly states that the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. In the absence of data, a precautionary principle must be applied. |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. As scientists, our first instinct should be to engineer safety into our workflow. The hierarchy of controls is a fundamental concept in industrial hygiene that prioritizes safety strategies.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, our primary engineering control is the fume hood . All weighing, handling of the solid, and solution preparation must occur within a certified chemical fume hood to minimize inhalation exposure.
Core PPE Protocol: A Step-by-Step Guide
The following protocol is the minimum requirement for handling this compound. Specific experimental conditions may warrant additional measures.
Respiratory Protection
Due to the risk of respiratory irritation from the powdered form, respiratory protection is mandatory whenever handling the solid compound outside of a contained system (like a glovebox).
-
Task: Weighing the solid, transferring powder.
-
Minimum PPE: A NIOSH-approved N95 respirator. This provides protection against solid particulates.
-
Enhanced Protection: For higher-risk procedures or in case of a spill, an elastomeric half-mask respirator with combination Organic Vapor/Acid Gas/P99 cartridges is recommended[1].
-
Causality: The primary inhalation risk is the fine powder. An N95 filter is designed to capture these airborne particulates. The use of a fume hood is the primary control, with the mask serving as a crucial secondary defense.
Eye and Face Protection
Protecting your eyes from dust and splashes is non-negotiable.
-
Minimum PPE: Tight-fitting chemical splash goggles that meet the ANSI Z87.1 standard are required at all times[5][6]. Standard safety glasses are insufficient as they do not protect from dust entering around the edges.
-
Enhanced Protection: When there is a risk of splashing (e.g., during exothermic reactions or when handling larger volumes of solutions), a full-face shield must be worn over the chemical splash goggles[6][7].
-
Causality: The hydrochloride salt can be particularly damaging to the delicate tissues of the eye. A complete seal around the eyes is necessary to prevent fine powder from causing irritation or serious damage[3][4].
Hand and Body Protection
Preventing dermal absorption is a key safety objective.
-
Gloves: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or pinholes before use[3]. For handling stock solutions or during transfers, double-gloving is the standard protocol. If a glove becomes contaminated, remove it immediately using the proper technique, and re-glove.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is mandatory[6]. This protects your skin and personal clothing from contamination.
-
Apparel: Long pants and closed-toe shoes that cover the entire foot are required[6]. Fabrics such as cotton are preferable to synthetic materials which can melt if they come into contact with certain chemicals.
-
Causality: Since the toxicological properties are not fully known, we must assume the compound can be absorbed through the skin. A multi-layered barrier (lab coat, gloves) minimizes the potential for contact.
Summary of PPE by Task
| Task | Respiratory Protection | Eye/Face Protection | Hand & Body Protection |
| Storage & Inventory | Not required if container is sealed. | Safety glasses. | Lab coat, single pair of nitrile gloves. |
| Weighing Solid | N95 respirator (minimum). | Chemical splash goggles. | Lab coat, double nitrile gloves. |
| Preparing Solutions | N95 respirator (if handling solid). | Chemical splash goggles. | Lab coat, double nitrile gloves. |
| Running Reaction | As needed based on reaction vapors. | Chemical splash goggles & face shield. | Lab coat, double nitrile gloves. |
| Spill Cleanup | Half-mask respirator with OV/AG/P99 cartridges. | Chemical splash goggles & face shield. | Lab coat, heavy-duty nitrile or butyl rubber gloves, boot covers. |
Operational Plans: From Donning to Disposal
A successful safety plan extends beyond simply wearing PPE; it encompasses the entire lifecycle of the chemical in the lab.
PPE Donning and Doffing Workflow
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination.
Emergency Procedures: Responding to Exposure
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][2]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. An eyewash station must be readily accessible[5]. Seek immediate medical attention.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen[1]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water[1]. Seek immediate medical attention immediately.
Spill Management Protocol
For small spills (<1 g) inside a chemical fume hood:
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE (enhanced protection level).
-
Contain the spill by gently covering it with an absorbent material like vermiculite or a chemical spill pad. Do not create dust.
-
Sweep the material into a designated, labeled hazardous waste container[1][5].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement.
-
Product Disposal: All surplus this compound and reaction waste must be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service[1][2]. Do not dispose of it down the drain[1].
-
Contaminated Materials: All disposable PPE (gloves, masks), absorbent pads, and contaminated labware must be placed in a clearly labeled, sealed hazardous waste container for disposal[4].
-
Decontamination: Non-disposable equipment and glassware should be thoroughly rinsed with an appropriate solvent in the fume hood before being washed.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your valuable research.
References
- Capot Chemical. (2026, January 21). MSDS of Ethyl quinuclidine-4-carboxylate.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Ethyl 4-piperidinecarboxylate.
- Santa Cruz Biotechnology. Quinuclidine Safety Data Sheet.
- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET - R-(-)-Quinuclidinyl benzilate.
- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET - Quinuclidine hydrochloride.
- ChemicalBook. QUINUCLIDINE - Safety Data Sheet.
- PharmaCompass.com. Ethyl quinuclidine-4-carboxylate | Drug Information.
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- American Chemistry Council. Protective Equipment.
- LGC Standards. Ethyl Quinuclidine-4-carboxylate.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Fisher Scientific. (2013, February 26). 3-Quinuclidinone hydrochloride - SAFETY DATA SHEET.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Chemsrc. (2025, August 25). Ethyl quinuclidine-4-carboxylate | CAS#:22766-68-3.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
